molecular formula C8H7ClO3 B042347 Methyl 4-chloro-3-hydroxybenzoate CAS No. 166272-81-7

Methyl 4-chloro-3-hydroxybenzoate

Cat. No.: B042347
CAS No.: 166272-81-7
M. Wt: 186.59 g/mol
InChI Key: JTYWGSFSTNIJTA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydroxybenzoate (CAS 166272-81-7) is a versatile organic compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 . This solid compound features a melting point of approximately 100-101 °C, making it straightforward to handle in a laboratory setting . It is highly regarded as a valuable building block in organic synthesis, enabling the development of novel fine chemicals . Its primary research application is as a key intermediate in the synthesis of pharmaceuticals, most notably in the development of antidepressant compounds . The presence of both chloro and hydroxy functional groups on the benzoate ester framework provides specific reactivity that allows for controlled reactions and the creation of complex molecular architectures . As a testament to the importance of chlorinated compounds in medicinal chemistry, more than 250 FDA-approved drugs contain chlorine, highlighting the strategic value of intermediates like this compound in drug discovery and development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-chloro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYWGSFSTNIJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473735
Record name Methyl 4-chloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166272-81-7
Record name Methyl 4-chloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-chloro-3-hydroxybenzoate, a valuable intermediate in pharmaceutical research and organic synthesis. This document details the primary synthesis pathway, experimental protocols, and relevant quantitative data to support researchers and professionals in the field of drug development.

Introduction

This compound is a substituted benzoic acid ester that serves as a key building block in the synthesis of various biologically active molecules. Its precursor, 4-chloro-3-hydroxybenzoic acid, has been identified as a potential inhibitor of influenza endonuclease and a component in the synthesis of Tie-2 kinase inhibitors, highlighting the pharmaceutical relevance of this structural motif. This guide focuses on the efficient and accessible synthesis of this compound via Fischer esterification.

Primary Synthesis Pathway: Fischer Esterification

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-hydroxybenzoic acid, with methanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Reaction Scheme:

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar hydroxybenzoate esters.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-chloro-3-hydroxybenzoic acid≥98%Commercially Available
Methanol (anhydrous)ACS GradeCommercially Available
Sulfuric acid (concentrated)ACS GradeCommercially Available
Sodium bicarbonate (saturated solution)Laboratory GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
Anhydrous sodium sulfateLaboratory GradeCommercially Available
Deionized water------
Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.3 eq) dropwise to the methanolic solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The bicarbonate solution neutralizes the acidic catalyst and any unreacted carboxylic acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of substituted methyl benzoates via Fischer esterification. The values for this compound are predicted based on analogous reactions.

ParameterValueReference/Comment
Reactants
4-chloro-3-hydroxybenzoic acid1.0 g (5.79 mmol)Starting material
Methanol30 mLReagent and solvent
Sulfuric acid (conc.)0.3 mL (5.6 mmol)Catalyst
Reaction Conditions
Temperature60-70 °CReflux
Time12 hoursTypical reaction time
Product
Expected Yield~80-90%Based on similar reactions
AppearanceWhite to off-white solidExpected
Melting PointNot reportedTo be determined
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃)δ ~3.9 (s, 3H, OCH₃), ~7.0-7.8 (m, 3H, Ar-H)Predicted chemical shifts
¹³C NMR (CDCl₃)δ ~52 (OCH₃), ~115-158 (Ar-C), ~166 (C=O)Predicted chemical shifts

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the Fischer esterification process for the synthesis of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 4-chloro-3-hydroxybenzoic_acid 4-chloro-3-hydroxybenzoic acid Methyl_4_chloro_3_hydroxybenzoate This compound 4-chloro-3-hydroxybenzoic_acid->Methyl_4_chloro_3_hydroxybenzoate Esterification Methanol Methanol Methanol->Methyl_4_chloro_3_hydroxybenzoate H2SO4 H₂SO₄ H2SO4->Methyl_4_chloro_3_hydroxybenzoate  Acid Catalyst Water Water

Caption: Fischer esterification of 4-chloro-3-hydroxybenzoic acid.

Experimental Workflow Diagram

This diagram outlines the key steps in the synthesis, purification, and characterization of this compound.

Experimental_Workflow start Start reaction_setup 1. Reaction Setup - Dissolve 4-chloro-3- hydroxybenzoic acid in Methanol start->reaction_setup catalyst_addition 2. Catalyst Addition - Add conc. H₂SO₄ reaction_setup->catalyst_addition reflux 3. Reflux - Heat at 65-70°C for 4-12h catalyst_addition->reflux workup 4. Work-up - Remove Methanol - Partition with EtOAc & NaHCO₃ reflux->workup extraction 5. Extraction - Extract aqueous layer with EtOAc workup->extraction drying 6. Drying & Concentration - Dry with Na₂SO₄ - Concentrate in vacuo extraction->drying purification 7. Purification - Recrystallization or - Column Chromatography drying->purification characterization 8. Characterization - NMR Spectroscopy - Mass Spectrometry - Melting Point Analysis purification->characterization end End Product characterization->end

Caption: Workflow for this compound synthesis.

"Methyl 4-chloro-3-hydroxybenzoate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structural features make it a valuable building block for the development of complex molecular architectures, particularly in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in contemporary drug discovery.

Chemical Structure and Properties

This compound is a methyl ester of 4-chloro-3-hydroxybenzoic acid. The molecule consists of a benzene ring substituted with a chloro group, a hydroxyl group, and a methyl ester group at positions 4, 3, and 1, respectively.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 166272-81-7[1]
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
Appearance Light brown to brown solid[1]
Melting Point 100-101 °C[1]
Boiling Point (Predicted) 288.3 ± 20.0 °C[1]
Density (Predicted) 1.354 ± 0.06 g/cm³[1]
pKa (Predicted) 7.68 ± 0.10[1]
Storage Temperature Room Temperature, Sealed in dry[1]
Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl ester protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource(s)
10.69s1HOH[2]
7.55d, J=2.10 Hz1HArH[2]
7.49d, J=8.40 Hz1HArH[2]
7.36-7.40m1HArH[2]
3.83-3.85d, J=8.40Hz3HOCH₃[2]

Infrared (IR) Spectroscopy: While a specific spectrum is not readily available, characteristic peaks would be expected for the O-H stretch of the phenol, the C=O stretch of the ester, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.[3]

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the generation of this compound, with fragmentation patterns matching spectra in the NIST database.[4] The expected molecular ion peak [M]+ would be at m/z 186, with a characteristic M+2 peak due to the chlorine isotope.

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes are detailed below.

Method 1: Fischer Esterification of 4-chloro-3-hydroxybenzoic acid

This is a classical acid-catalyzed esterification.

G start 4-chloro-3-hydroxybenzoic acid + Methanol reagent H₂SO₄ (catalyst) start->reagent reaction Heat at 75°C for 14h reagent->reaction workup1 Concentrate reaction->workup1 workup2 Cool to 0°C workup1->workup2 workup3 Neutralize with aq. NaHCO₃ workup2->workup3 extraction Extract with Ethyl Acetate workup3->extraction product This compound extraction->product G start Cyclopropane Precursor (68) solvent Sulfolane start->solvent reaction Heat at 190°C for 30 min solvent->reaction purification Flash Column Chromatography (20% Ethyl Acetate in Hexanes) reaction->purification product This compound purification->product G cluster_0 T-Cell Receptor Signaling TCR TCR Activation MAP4K1 MAP4K1 (HPK1) TCR->MAP4K1 JNK_pathway JNK Pathway MAP4K1->JNK_pathway regulates T_cell_response T-Cell Proliferation & Cytokine Production JNK_pathway->T_cell_response modulates Inhibitor This compound -derived Inhibitor Inhibitor->MAP4K1 inhibits

References

"Methyl 4-chloro-3-hydroxybenzoate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybenzoate, systematically named Methyl 3-chloro-4-hydroxybenzoate according to IUPAC nomenclature, is a halogenated phenolic compound. This guide provides an in-depth overview of its chemical properties, synthesis, and significant role as a key intermediate in the development of therapeutic agents, particularly human glucagon receptor (hGluR) antagonists. The antagonism of the glucagon receptor is a promising strategy for the management of hyperglycemia and type 2 diabetes. Glucagon, a peptide hormone, opposes the action of insulin by stimulating hepatic glucose production. In diabetic states, elevated glucagon levels contribute to hyperglycemia. By blocking the glucagon receptor, these antagonists can effectively reduce hepatic glucose output and improve glycemic control.

Chemical and Physical Properties

Methyl 3-chloro-4-hydroxybenzoate is a white solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 3964-57-6[1]
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
IUPAC Name methyl 3-chloro-4-hydroxybenzoate[1]
Appearance White solid
Melting Point 134-137 °C
Boiling Point 274.6 °C at 760 mmHg
Solubility Soluble in methanol and ethyl acetate

Experimental Protocols

Synthesis of Methyl 3-chloro-4-hydroxybenzoate

A common and efficient method for the synthesis of Methyl 3-chloro-4-hydroxybenzoate is through the esterification of 3-chloro-4-hydroxybenzoic acid.

Materials:

  • 3-chloro-4-hydroxybenzoic acid

  • Methanol (reagent grade)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (3 mL, 56.3 mmol).

  • The reaction mixture is then heated to 60 °C and stirred for 12 hours under reflux.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The methanol is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate (3 x 30 mL) in a separatory funnel.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and then filtered.

  • The solvent is evaporated under reduced pressure to yield the final product, methyl 3-chloro-4-hydroxybenzoate, as a white solid.

Role in Drug Discovery and Development

Methyl 3-chloro-4-hydroxybenzoate serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Its primary documented application is in the preparation of potent and selective human glucagon receptor (hGluR) antagonists. These antagonists are being investigated for the treatment of type 2 diabetes.

Glucagon Receptor Signaling Pathway

The end-products synthesized from Methyl 3-chloro-4-hydroxybenzoate act by antagonizing the glucagon receptor, thereby inhibiting its signaling cascade. The binding of glucagon to its G-protein coupled receptor (GPCR) on hepatocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates downstream targets, ultimately resulting in increased glycogenolysis and gluconeogenesis, and consequently, higher blood glucose levels. Human glucagon receptor antagonists block the initial binding of glucagon, thus preventing this entire cascade.

Glucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucagon Glucagon GCGR Glucagon Receptor (GPCR) Glucagon->GCGR Binds G_protein G Protein (Gs) GCGR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Stimulates Glucose_Export Increased Blood Glucose Glycogenolysis->Glucose_Export Gluconeogenesis->Glucose_Export Antagonist hGluR Antagonist (derived from Methyl 3-chloro-4-hydroxybenzoate) Antagonist->GCGR Blocks

Glucagon Receptor Signaling Pathway and its Antagonism.
Experimental Workflow for Synthesis of a Human Glucagon Receptor Antagonist

The synthesis of a human glucagon receptor antagonist using Methyl 3-chloro-4-hydroxybenzoate as a starting material involves a multi-step process. The following diagram illustrates a generalized workflow for such a synthesis.

Synthesis_Workflow start Methyl 3-chloro-4-hydroxybenzoate step1 Protection of Hydroxyl Group start->step1 step2 Hydrolysis of Methyl Ester step1->step2 step3 Amide Coupling with Intermediate A step2->step3 step4 Deprotection of Hydroxyl Group step3->step4 step5 Coupling with Intermediate B step4->step5 end Final hGluR Antagonist step5->end

Generalized workflow for hGluR antagonist synthesis.

Conclusion

Methyl 3-chloro-4-hydroxybenzoate is a valuable reagent in medicinal chemistry and drug discovery. Its utility as a precursor for the synthesis of human glucagon receptor antagonists highlights its importance in the development of novel therapeutics for type 2 diabetes. The information and protocols provided in this guide are intended to support researchers and scientists in their efforts to explore the potential of this compound and its derivatives in addressing significant health challenges.

References

Spectroscopic Profile of Methyl 3-chloro-4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-chloro-4-hydroxybenzoate, an important intermediate in pharmaceutical synthesis. Due to the limited availability of public data for Methyl 4-chloro-3-hydroxybenzoate, this document focuses on its close structural isomer, Methyl 3-chloro-4-hydroxybenzoate (CAS No: 3964-57-6). The provided data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are crucial for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 3-chloro-4-hydroxybenzoate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.97s1HAr-H
7.90d, J = 7.6 Hz1HAr-H
7.48 - 7.45m1HAr-H
7.38 – 7.30m1HAr-H
3.90s3H-OCH₃
7.06d, J = 8.8 Hz1HAr-H

Note: The available data from different sources shows slight variations, which can be attributed to different experimental conditions. The data presented here is a composite from available literature.[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
165.7C=O (Ester)
134.3Ar-C
132.8Ar-C
131.8Ar-C
129.6Ar-C
127.6Ar-C
52.3-OCH₃
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Interpretation
~3400O-H stretch (phenolic)
~3000C-H stretch (aromatic)
~1700C=O stretch (ester)
~1600, ~1450C=C stretch (aromatic ring)
~1250C-O stretch (ester)
~800-600C-Cl stretch

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Table 4: Mass Spectrometry Data
m/zInterpretation
186[M]⁺ (Molecular ion)
155[M - OCH₃]⁺
157Isotopic peak for [M - OCH₃]⁺ due to ³⁷Cl
127[M - COOCH₃]⁺

Note: The mass spectrum of chlorinated compounds shows a characteristic M+2 peak due to the presence of the ³⁷Cl isotope.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of approximately 5-10 mg of Methyl 3-chloro-4-hydroxybenzoate is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • Data Acquisition:

    • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation: Approximately 1-2 mg of the solid sample is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: The powder is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The absorbance or transmittance spectrum is plotted, and the characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep IR MS_Prep Dilute/Prepare for Introduction Sample->MS_Prep MS NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & Mass Spectrum Generation MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure Chemical Shifts, Coupling Constants IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight, Fragmentation

Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide for Methyl 3-chloro-4-hydroxybenzoate has been compiled from various public sources. While efforts have been made to ensure accuracy, this information should be used for reference purposes. It is highly recommended to acquire and interpret spectra on your specific sample for definitive structural confirmation. The data for the requested compound, this compound, was not found in the searched databases.

References

The Versatile Scaffold: Methyl 4-chloro-3-hydroxybenzoate as a Launchpad for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the identification of versatile starting materials is paramount to the efficient development of novel therapeutic agents. Methyl 4-chloro-3-hydroxybenzoate, a readily available and synthetically tractable building block, has emerged as a valuable scaffold for the generation of diverse molecular architectures with a wide spectrum of biological activities. Its unique substitution pattern, featuring a reactive hydroxyl group, a strategically positioned chlorine atom, and a methyl ester, provides multiple avenues for chemical modification, enabling the exploration of vast chemical space. This technical guide delves into the utility of this compound as a starting material for the synthesis of innovative compounds, providing detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to empower researchers in their quest for next-generation therapeutics.

I. Core Synthetic Transformations and Derivative Classes

This compound serves as a versatile precursor for a variety of compound classes, primarily through modifications at its hydroxyl and ester functionalities. Key synthetic transformations include etherification, esterification, amidation, and cyclization reactions, leading to the creation of novel derivatives with tailored pharmacological profiles.

Ether Derivatives

The phenolic hydroxyl group of this compound is a prime site for etherification, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties and biological target interactions.

Experimental Protocol: General Procedure for O-Alkylation

A mixture of this compound (1.0 eq.), an appropriate alkyl halide (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) is stirred at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ether derivative.

Amide Derivatives

Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling, is a common strategy to introduce diverse amine functionalities. This approach has been successfully employed in the synthesis of potent enzyme inhibitors.

Experimental Protocol: Synthesis of 4-chloro-3-hydroxybenzoic acid

To a solution of this compound in a mixture of methanol and water, an excess of a strong base like sodium hydroxide or lithium hydroxide is added. The mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). The reaction is then cooled, and the methanol is removed under reduced pressure. The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration, washed with cold water, and dried.

Experimental Protocol: General Procedure for Amide Coupling

To a solution of 4-chloro-3-hydroxybenzoic acid (1.0 eq.) in a suitable solvent such as DMF or dichloromethane (DCM), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) are added. The desired amine (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature overnight. The solvent is removed in vacuo, and the residue is partitioned between an organic solvent and water. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The crude amide is purified by chromatography or recrystallization.

Heterocyclic Derivatives

The bifunctional nature of this compound and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic systems, including benzoxazinones and other fused ring structures. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

II. Applications in Drug Discovery

The derivatives synthesized from this compound have shown promise in several therapeutic areas, demonstrating the versatility of this starting material.

Anticancer Agents: EGFR Tyrosine Kinase Inhibitors

A notable application of this scaffold is in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for cancer therapy. By strategically modifying the core structure, researchers have synthesized novel 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides, that exhibit potent inhibitory activity against EGFR.

Synthetic Workflow for EGFR Inhibitors

G MCHB This compound Intermediate1 Methyl 4-chloro-3-(2-hydrazinyl-2-oxoethoxy)benzoate MCHB->Intermediate1 1. Ethyl bromoacetate, K2CO3 2. Hydrazine hydrate Intermediate2 4-chloro-3-(2-hydrazinyl-2-oxoethoxy)benzohydrazide Intermediate1->Intermediate2 Hydrazine hydrate Oxadiazole 1,3,4-Oxadiazole Derivatives Intermediate2->Oxadiazole Aroyl chloride Benzohydrazone Benzohydrazone Derivatives Intermediate2->Benzohydrazone Aromatic aldehyde Thioamide Hydrazine-1-carbothioamide Derivatives Intermediate2->Thioamide Isothiocyanate EGFR EGFR Tyrosine Kinase Inhibition Oxadiazole->EGFR Benzohydrazone->EGFR Thioamide->EGFR

Caption: Synthetic pathways to EGFR inhibitors.

Quantitative Data: Biological Activity of EGFR Inhibitors

Compound ClassRepresentative CompoundTargetIC₅₀ (µM)
1,3,4-OxadiazoleN3a-dEGFRVaries
BenzohydrazoneN4a-cEGFRVaries
Hydrazine-1-carbothioamideN5aEGFRPotent Inhibition

Experimental Protocol: Synthesis of Methyl 4-chloro-3-(2-hydrazinyl-2-oxoethoxy)benzoate

To a solution of this compound in acetone, anhydrous potassium carbonate and ethyl bromoacetate were added. The mixture was refluxed for 12 hours. After cooling, the solid was filtered off, and the solvent was evaporated. The resulting residue was dissolved in ethanol, and hydrazine hydrate was added. The reaction mixture was refluxed for 8 hours. The solvent was removed under reduced pressure, and the resulting solid was washed with water and recrystallized from ethanol to give the desired product.

Experimental Protocol: EGFR Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against EGFR tyrosine kinase was evaluated using a standard kinase assay kit. The assay measures the amount of ADP produced, which is proportional to the kinase activity. The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Anti-inflammatory and Analgesic Agents

While direct synthesis from this compound is less documented in the readily available literature, the structural similarity to precursors of anti-inflammatory and analgesic compounds suggests its potential in these areas. For instance, derivatives of hydroxybenzoic acid have been explored for their anti-inflammatory effects by targeting key signaling pathways.

Signaling Pathway: NF-κB and MAPK in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK NFkB NF-κB IKK->NFkB activation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammation transcription p38->Inflammation JNK->Inflammation ERK->Inflammation Derivative Hydroxybenzoate Derivative Derivative->TAK1 inhibition Derivative->IKK inhibition

Caption: Inhibition of inflammatory signaling pathways.

III. Future Directions and Conclusion

This compound is a cost-effective and versatile starting material with significant potential in the synthesis of novel compounds for drug discovery. The examples provided in this guide highlight its utility in generating potent anticancer agents and suggest its applicability in developing therapeutics for inflammatory diseases and pain. The synthetic tractability of this scaffold allows for the creation of large and diverse compound libraries, which, when coupled with high-throughput screening, can accelerate the identification of new lead compounds.

Future research should focus on expanding the repertoire of heterocyclic systems derived from this starting material and exploring its utility in generating compounds for a broader range of biological targets, including those relevant to cardiovascular and central nervous system disorders. The continued exploration of the chemical space accessible from this compound is a promising avenue for the discovery of the next generation of innovative medicines.

Navigating the Solubility Landscape of Methyl 4-chloro-3-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 4-chloro-3-hydroxybenzoate in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a strong qualitative understanding based on the solubility of structurally similar compounds and outlines a comprehensive experimental protocol for determining quantitative solubility. This information is critical for applications such as purification, formulation development, and process chemistry.

Qualitative Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar phenolic hydroxyl group, a moderately polar ester group, and a non-polar chlorophenyl ring. This combination results in a nuanced solubility profile. Based on the behavior of analogous compounds like methyl 4-hydroxybenzoate and 4-chloro-3-hydroxybenzoic acid, the following qualitative solubility characteristics can be anticipated.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsAnticipated SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolSoluble to Freely SolubleThe hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and ester functionalities of the solute.
Ketones Acetone, Methyl Ethyl KetoneSoluble to Freely SolubleThe carbonyl group in ketones can act as a hydrogen bond acceptor, interacting with the phenolic hydroxyl group of the solute.
Esters Ethyl AcetateSoluble"Like dissolves like" principle applies, with the ester functionality of the solvent interacting well with the ester group of the solute.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleThe ether oxygen can act as a hydrogen bond acceptor for the phenolic hydroxyl group.
Chlorinated Solvents Dichloromethane, ChloroformSolubleThese solvents can interact with the chlorophenyl ring and the ester group.
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Freely SolubleThese solvents are strong hydrogen bond acceptors and have high polarity, enabling strong interactions with the solute.
Hydrocarbons Hexane, Heptane, TolueneSparingly Soluble to InsolubleThe non-polar nature of these solvents does not favor interaction with the polar functional groups of the solute.
Water Slightly SolubleThe presence of polar hydroxyl and ester groups allows for some interaction with water through hydrogen bonding, but the non-polar chlorophenyl ring limits overall solubility.

Experimental Protocol for Quantitative Solubility Determination

To establish precise solubility data, a standardized experimental protocol is essential. The following details a robust method for determining the solubility of this compound in various organic solvents at different temperatures.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at specified temperatures.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 40 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis (Optional but recommended for confirmation):

    • Accurately weigh the vial containing the filtered solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

    • Calculate the solubility in terms of g/100 mL or other suitable units.

  • Chromatographic or Spectroscopic Analysis (Primary Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis method.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility.

  • Data Reporting:

    • Report the solubility data in a clear and organized table, specifying the solvent, temperature, and the determined solubility value with appropriate units (e.g., mg/mL, mol/L).

Visualization of Logical Workflow

For researchers, a key application of solubility data is the selection of an appropriate solvent system for recrystallization, a fundamental purification technique. The following diagram illustrates a logical workflow for this process.

Recrystallization_Solvent_Selection cluster_outcomes Initial Solubility Assessment start Start: Crude Solid test_solvents Test Solubility in a Range of Solvents (Polar & Non-Polar) start->test_solvents soluble_cold Soluble in Cold Solvent? test_solvents->soluble_cold soluble_hot Soluble in Hot Solvent? soluble_cold->soluble_hot No unsuitable Unsuitable Solvent (High loss of product) soluble_cold->unsuitable Yes insoluble Insoluble in Hot & Cold Solvent soluble_hot->insoluble No cool_solution Cool Solution Slowly soluble_hot->cool_solution Yes try_solvent_pair Consider Solvent Pair System insoluble->try_solvent_pair unsuitable->try_solvent_pair crystals_form Crystals Form? cool_solution->crystals_form ideal_solvent Ideal Single Solvent for Recrystallization crystals_form->ideal_solvent Yes crystals_form->try_solvent_pair No (Oils out or no precipitation) dissolve_good Dissolve in 'Good' Solvent (Soluble when hot) try_solvent_pair->dissolve_good add_anti_solvent Add 'Anti-Solvent' (Insoluble when hot/cold) dropwise until cloudy dissolve_good->add_anti_solvent reheat Reheat to Clarify add_anti_solvent->reheat reheat->cool_solution Proceed to cool

Caption: Workflow for Recrystallization Solvent Selection.

An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybenzoate is a chemical compound with the molecular formula C₈H₇ClO₃. It belongs to the class of organic compounds known as benzoates, which are esters of benzoic acid. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols for their determination. The information presented is intended to support research and development activities in various scientific disciplines, including medicinal chemistry and material science.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in different environments and for designing experimental procedures.

PropertyValueSource
Molecular Formula C₈H₇ClO₃[1][2][3]
Molecular Weight 186.59 g/mol [1][2]
Appearance White solid[2]
Melting Point 108-110 °C[2][4]
Boiling Point (Predicted) 284.9 ± 20.0 °C[2][4]
Density (Predicted) 1.354 ± 0.06 g/cm³[4]
pKa (Predicted) 6.89 ± 0.18[4]
IUPAC Name methyl 3-chloro-4-hydroxybenzoate[1]
CAS Number 3964-57-6[1][2][3]

Appearance

This compound is a white solid at room temperature.[2]

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For this compound, a standard method for determining the melting point is using a melting point apparatus.

Protocol:

  • A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded. The range between these two temperatures is the melting point range.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 3-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.[2]

Protocol:

  • 3-chloro-4-hydroxybenzoic acid is dissolved in methanol.[2]

  • A catalytic amount of sulfuric acid is added to the solution.[2]

  • The reaction mixture is heated at 60 °C for 12 hours.[2]

  • After the reaction is complete, the methanol is removed under vacuum.[2]

  • The residue is partitioned between a saturated sodium bicarbonate solution and ethyl acetate.[2]

  • The organic layer containing the product is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield this compound as a white solid.[2]

Visualizations

The following diagrams illustrate key aspects of this compound's identification and synthesis.

Identifier_Relationship cluster_compound This compound cluster_identifiers Identifiers This compound This compound IUPAC Name IUPAC Name This compound->IUPAC Name is identified by CAS Number CAS Number This compound->CAS Number is registered as Molecular Formula Molecular Formula This compound->Molecular Formula is described by Molecular Weight Molecular Weight Molecular Formula->Molecular Weight determines

Caption: Logical relationship of identifiers for this compound.

Synthesis_Workflow start Start: 3-chloro-4-hydroxybenzoic acid and Methanol step1 Add Sulfuric Acid (catalyst) start->step1 step2 Heat at 60°C for 12 hours step1->step2 step3 Remove Methanol under vacuum step2->step3 step4 Partition with NaHCO3 and Ethyl Acetate step3->step4 step5 Separate and Dry Organic Layer step4->step5 end End: this compound (White Solid) step5->end

References

A Comprehensive Technical Guide to Methyl 4-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of Methyl 4-chloro-3-hydroxybenzoate, a significant chemical intermediate in pharmaceutical research and development. It covers its chemical identity, physicochemical properties, and a standard laboratory-scale synthesis protocol.

Nomenclature

  • IUPAC Name: methyl 3-chloro-4-hydroxybenzoate[1]

  • Synonyms: 3-Chloro-4-hydroxybenzoic acid methyl ester, 4-Hydroxy-3-chlorobenzoic acid methyl ester, Methyl 3-chloro-4-hydroxy benzoate, Methyl 4-hydroxy-3-chlorobenzoate[1][2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₇ClO₃[1][3]
Molecular Weight 186.59 g/mol [1]
Melting Point 108-110 °C[2][3]
Boiling Point (Predicted) 284.9 ± 20.0 °C[3]
Density (Predicted) 1.354 ± 0.06 g/cm³[2][3]
pKa (Predicted) 6.89 ± 0.18[2][3]
Appearance White to off-white solid[2][3]
CAS Number 3964-57-6[1][3]

Experimental Protocol: Synthesis of this compound

The following protocol details a common method for the synthesis of this compound via Fischer esterification of 3-chloro-4-hydroxybenzoic acid.

Materials:

  • 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol)

  • Methanol (30 mL)

  • Sulfuric acid (3 mL, 56.3 mmol)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-chloro-4-hydroxybenzoic acid in methanol, add sulfuric acid.

  • Stir the reaction mixture at 60 °C for 12 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between saturated sodium bicarbonate solution and ethyl acetate.[3] Repeat the extraction with ethyl acetate twice more.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.[3]

Expected Yield: Approximately 0.9 g (83%) of methyl 3-chloro-4-hydroxybenzoate as a white solid.[3]

Applications in Drug Development

This compound serves as a key reagent in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of alkylidene hydrazides, which act as human glucagon receptor antagonists. These antagonists are investigated for their potential in treating hyperglycemia and diabetes.[3]

Diagrams

Synthesis Workflow of this compound

Synthesis_Workflow Synthesis of this compound Reactants 3-chloro-4-hydroxybenzoic acid + Methanol + Sulfuric Acid Reaction Esterification (60°C, 12h) Reactants->Reaction Workup Quenching & Extraction (NaHCO3, Ethyl Acetate) Reaction->Workup Purification Drying & Concentration (Na2SO4, Vacuum) Workup->Purification Product This compound Purification->Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

References

Navigating the Safety Profile of Methyl 4-chloro-3-hydroxybenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Note on Data Availability

One supplier notes that Methyl 4-chloro-3-hydroxybenzoate is a solid with a melting point of approximately 100-101 °C and is offered at a purity of 97% or higher.[1] It is highlighted as a versatile reagent, particularly in the synthesis of antidepressants.[1]

Core Safety and Hazard Information (Data for Methyl 3-chloro-4-hydroxybenzoate, CAS: 3964-57-6)

This chemical is considered hazardous and requires careful handling in a laboratory setting.[2]

Hazard Identification and Classification:

According to the 2012 OSHA Hazard Communication Standard, Methyl 3-chloro-4-hydroxybenzoate is classified as follows:

  • Skin Corrosion/Irritation: Category 2[2]

  • Serious Eye Damage/Eye Irritation: Category 2[2]

  • Specific target organ toxicity (single exposure): Category 3 (Targeting the respiratory system)[2]

Signal Word: Warning[2]

Hazard Statements:

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[3]

GHS Pictograms:

Caption: GHS pictogram for skin, eye, and respiratory irritation.

Quantitative Data Summary

The following tables summarize the key quantitative data available for Methyl 3-chloro-4-hydroxybenzoate.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Physical State Solid[2]
Melting Point 106 - 107 °C / 222.8 - 224.6 °F[2]
Boiling Point Not available
Flash Point Not available
Solubility No information available

Table 2: Toxicological Information

EndpointResult
Acute Toxicity No specific data available, but classified as causing skin, eye, and respiratory irritation.[2][3]
Carcinogenicity No information available
Mutagenicity No information available
Teratogenicity No information available

Experimental Protocols

General Laboratory Handling and Safety Workflow

A standardized workflow should be adopted when handling this compound and its isomers to minimize exposure and ensure a safe working environment.

Lab_Safety_Workflow prep Preparation & Planning ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling (in ventilated hood) ppe->handling spill Spill Management handling->spill waste Waste Disposal handling->waste spill->waste decon Decontamination & Hand Washing waste->decon

Caption: Standard laboratory workflow for handling chemical reagents.

Synthesis of Methyl 3-chloro-4-hydroxybenzoate

The following is a representative experimental protocol for the synthesis of the related isomer, Methyl 3-chloro-4-hydroxybenzoate.[4] This procedure involves the use of strong acids and requires appropriate safety measures.

Materials:

  • 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol)

  • Methanol (30 mL)

  • Sulfuric acid (3 mL, 56.3 mmol)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-chloro-4-hydroxybenzoic acid in methanol, add sulfuric acid.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, remove the methanol under vacuum.

  • Partition the residue between saturated sodium bicarbonate solution and ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the product.

Hazard Communication and First Aid

A clear understanding of the immediate actions to take in case of exposure is critical.

Caption: Summary of hazards and corresponding first aid measures.

Safe Handling and Storage

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use in a well-ventilated area. A particle filter respirator is recommended if dust is generated.[2]

Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing dust.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: None known under normal use.[2]

  • Hazardous Polymerization: Does not occur.[2]

This guide provides a foundational understanding of the potential hazards and safe handling practices for this compound, primarily based on data from its isomer. Researchers, scientists, and drug development professionals are strongly encouraged to seek out more specific safety information as it becomes available and to always perform a thorough risk assessment before commencing any work with this compound.

References

An In-depth Technical Guide to Methyl 4-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybenzoate is an organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its versatile structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including those with potential therapeutic applications such as antidepressants and kinase inhibitors. While the exact date of its initial discovery is not prominently documented, its utility as a chemical building block has been noted in scientific literature and patents, particularly in the context of synthesizing novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound (CAS Number: 166272-81-7) is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₇ClO₃N/A
Molecular Weight 186.59 g/mol [1]
Melting Point 100-101 °C[2]
Boiling Point 288.3±20.0 °C (Predicted)[2]
pKa 7.68±0.10 (Predicted)[2]
Appearance Light brown to brown solid[2]
Storage Temperature Room Temperature (Sealed in dry conditions)[2]

Synthesis of this compound

There are several documented methods for the synthesis of this compound. The following protocols provide detailed experimental procedures for two common approaches.

Experimental Protocol 1: Esterification of 4-chloro-3-hydroxybenzoic acid with Thionyl Chloride

This method involves the esterification of 4-chloro-3-hydroxybenzoic acid using methanol in the presence of thionyl chloride.

Materials:

  • 4-chloro-3-hydroxybenzoic acid (4.4 g, 25.50 mmol)

  • Methanol (100 mL)

  • Thionyl chloride (6 g)

  • Hexane (50 mL)

Procedure:

  • Dissolve 4-chloro-3-hydroxybenzoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add thionyl chloride dropwise to the solution.

  • Heat the reaction mixture to 70 °C and stir for 2 hours.[2]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

  • Upon completion, concentrate the reaction solution under reduced pressure to remove the solvent.

  • Dilute the concentrated residue with hexane to precipitate the product.[2]

  • Collect the precipitated solid by filtration.

  • Dry the solid product in an oven under reduced pressure to yield this compound.

Yield: 4 g (84%)[2]

Experimental Protocol 2: Acid-Catalyzed Esterification

This protocol utilizes sulfuric acid as a catalyst for the esterification reaction.

Materials:

  • 4-chloro-3-hydroxybenzoic acid (690 mg, 4.00 mmol)

  • Methanol (8.0 mL)

  • Sulfuric acid (10 µL, 0.20 mmol)

  • Aqueous sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-chloro-3-hydroxybenzoic acid in methanol, add sulfuric acid.

  • Heat the mixture at 75 °C for 14 hours.[3]

  • Concentrate the mixture and cool the residue to 0 °C.

  • Neutralize the residue with aqueous sodium bicarbonate solution.

  • Extract the mixture twice with ethyl acetate.[3]

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the product.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the esterification of 4-chloro-3-hydroxybenzoic acid.

G Synthesis Workflow of this compound cluster_reaction Reaction cluster_workup Work-up Start 4-chloro-3-hydroxybenzoic acid + Methanol Reaction_Vessel Heating and Stirring Start->Reaction_Vessel Catalyst Acid Catalyst (Thionyl Chloride or Sulfuric Acid) Catalyst->Reaction_Vessel Solvent_Removal Solvent Removal (Reduced Pressure) Reaction_Vessel->Solvent_Removal Reaction Completion Precipitation Precipitation (Addition of Hexane) Solvent_Removal->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

General synthesis workflow for this compound.

Analytical Data

The characterization of this compound is typically performed using various spectroscopic methods.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 10.69 (s, 1H, OH), 7.55 (d, J=2.10 Hz, 1H, ArH), 7.49 (d, J=8.40 Hz, 1H, ArH), 7.36-7.40 (m, 1H, ArH), 3.83-3.85 (d, J=8.40Hz, 3H, OCH₃).[2]

  • Mass Spectrometry (LC/MS, ESI): m/z: [M+H]⁺ 187.0.[2] The fragmentation patterns from GC-MS analysis have also been reported to match spectra in the NIST database.[4]

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of selective inhibitors of Tie-2 kinase, a receptor tyrosine kinase involved in angiogenesis.

Role in the Synthesis of Tie-2 Kinase Inhibitors

The precursor to this compound, 4-Chloro-3-hydroxybenzoic Acid, is utilized in the synthesis of highly selective Tie-2 kinase inhibitors, which are investigated for their potential in cancer therapy. The structural features of this compound make it amenable to further chemical modifications to build the complex molecular architectures required for potent and selective kinase inhibition.

Tie-2 Kinase Signaling Pathway

The Tie-2 signaling pathway plays a crucial role in the regulation of endothelial cell survival, proliferation, and migration, which are key processes in angiogenesis (the formation of new blood vessels). Aberrant angiogenesis is a hallmark of cancer, as tumors require a blood supply to grow and metastasize. Inhibiting Tie-2 kinase is therefore a promising strategy for anti-cancer therapy.

The pathway is activated by the binding of angiopoietin ligands (Ang1 and Ang2) to the Tie-2 receptor. This leads to the autophosphorylation of the intracellular kinase domain of Tie-2, which in turn triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways promote cell survival and proliferation.

G Simplified Tie-2 Kinase Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ang1 Angiopoietin-1 Tie2 Tie-2 Receptor Ang1->Tie2 Binds and Activates PI3K PI3K Tie2->PI3K MAPK MAPK Pathway Tie2->MAPK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival MAPK->Survival Inhibitor Tie-2 Kinase Inhibitor (derived from Methyl 4-chloro-3-hydroxybenzoate) Inhibitor->Tie2 Inhibits Autophosphorylation

Simplified Tie-2 kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmacologically active compounds. Its straightforward synthesis and well-defined chemical properties make it a readily accessible building block for drug discovery and development, particularly in the pursuit of novel kinase inhibitors for cancer therapy. This guide has provided a detailed overview of its synthesis, properties, and a key application, offering a valuable resource for researchers in the field.

References

Methodological & Application

Methyl 4-chloro-3-hydroxybenzoate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybenzoate is a substituted aromatic compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive hydroxyl group, a chlorine atom, and a methyl ester, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1) inhibitors and its potential role in the development of novel antidepressants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 166272-81-7
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
Appearance Solid[1]
Melting Point 100-101 °C[1]
Purity ≥97%[1]

Applications in Medicinal Chemistry

Inhibitors of MAP4K1 for Immuno-oncology

Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), is a negative regulator of T-cell signaling and has emerged as a promising target for cancer immunotherapy. Inhibition of MAP4K1 can enhance T-cell activation and improve anti-tumor immune responses. This compound has been utilized as a key intermediate in the synthesis of novel MAP4K1 inhibitors.

This protocol describes the synthesis of a key intermediate in the development of novel MAP4K1 inhibitors, as detailed in patent WO2018215668A1. The reaction involves a nucleophilic aromatic substitution where the hydroxyl group of this compound displaces a chlorine atom on a pyrimido[5,4-b][2][3]oxazine core.

Reaction Scheme:

Materials:

  • This compound (Intermediate B1)

  • tert-butyl 4-chloro-6H-pyrimido[5,4-b][2][3]oxazine-8(7H)-carboxylate (Intermediate A1)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure: [4]

  • To a stirred solution of this compound (226 mg, 1.21 mmol) and tert-butyl 4-chloro-6H-pyrimido[5,4-b][2][3]oxazine-8(7H)-carboxylate (300 mg, 1.10 mmol) in DMF (10 mL), add cesium carbonate (540 mg, 1.65 mmol).

  • Heat the reaction mixture to 130 °C and stir for 3 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • The resulting mixture containing the desired product can be used in the next synthetic step or purified by standard chromatographic techniques.

While the patent WO2018215668A1 does not provide specific IC50 values for the final compounds derived from this intermediate, related research on MAP4K1 inhibitors from the same assignee (Pfizer) demonstrates the high potency of this class of molecules. An exemplified compound from a related patent (WO 2021224818) inhibited full-length autophosphorylated recombinant human MAP4K1 activity with a Ki of 0.002 and 0.0004 µM in two different assays.[5] It also suppressed MAP4K1-mediated phosphorylation of SLP76 in Jurkat cells with an IC50 of 0.04 µM.[5]

The diagram below illustrates the role of MAP4K1 in T-cell receptor signaling and the mechanism of action of MAP4K1 inhibitors.

MAP4K1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 MAP4K1 MAP4K1 (HPK1) LAT_SLP76->MAP4K1 NFkB_AP1 NF-κB / AP-1 Activation PLCg1->NFkB_AP1 MAP4K1->LAT_SLP76 Negative Feedback Inhibitor MAP4K1 Inhibitor Inhibitor->MAP4K1 IL2 IL-2 Production NFkB_AP1->IL2 T_Cell_Activation T-Cell Activation IL2->T_Cell_Activation

MAP4K1 Signaling Pathway and Inhibition
Potential in the Synthesis of Novel Antidepressants

This compound is also a potential building block for the synthesis of novel antidepressants, particularly those with a dual mechanism of action, such as combined serotonin reuptake inhibition and 5-HT1A receptor antagonism. Patent literature discloses the use of this compound as an intermediate in the preparation of 3-amino chroman and 2-amino tetralin derivatives, which are scaffolds for this class of antidepressants.

The following diagram outlines a plausible synthetic workflow for utilizing this compound in the synthesis of a 3-aminochroman derivative with potential antidepressant activity, based on the intermediate described in patent WO2005012291A1.

Antidepressant_Synthesis_Workflow Start This compound Step1 O-Alkylation with a suitable dielectrophile Start->Step1 Intermediate1 Chromanone intermediate Step1->Intermediate1 Step2 Oximation Intermediate1->Step2 Intermediate2 Oxime intermediate Step2->Intermediate2 Step3 Reduction of oxime and ester Intermediate2->Step3 Intermediate3 3-Aminochroman intermediate Step3->Intermediate3 Step4 N-Alkylation with a side chain Intermediate3->Step4 Final_Compound Final 3-Aminochroman Derivative (Dual SERT/5-HT1A ligand) Step4->Final_Compound

Synthetic approach to 3-aminochroman antidepressants.

For 3-aminochroman derivatives, structure-activity relationship studies have revealed key features for dual affinity at the serotonin transporter (SERT) and the 5-HT1A receptor.[6] These include:

  • Stereochemistry at the 3-position of the chroman ring: This is crucial for 5-HT1A receptor antagonism.

  • Substitution on the basic nitrogen: Bulky groups, such as a cyclobutyl moiety, can be important for 5-HT1A antagonist activity.

  • The nature of the linker and the second pharmacophore: These elements significantly influence the affinity for both targets.

While a complete synthetic route and biological data for a specific antidepressant derived from this compound are not yet publicly available in a consolidated form, the existing patent literature provides a strong rationale for its use in this therapeutic area.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its utility has been demonstrated in the synthesis of potent MAP4K1 inhibitors for immuno-oncology and it holds significant promise for the development of novel dual-acting antidepressants. The provided protocols and conceptual workflows offer a starting point for researchers to explore the potential of this compound in their drug discovery programs.

References

Application Notes: Synthesis of a Viloxazine Precursor from Methyl 4-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 2-[(2-ethoxyphenoxy)methyl]morpholine, a key intermediate in the production of the antidepressant drug Viloxazine, starting from Methyl 4-chloro-3-hydroxybenzoate. This document outlines the synthetic strategy, experimental procedures, and quantitative data for each step.

Introduction

This compound is a versatile aromatic building block in medicinal chemistry. Its substituted phenolic structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex pharmaceutical intermediates. This protocol details a plausible synthetic route to a precursor of Viloxazine, a selective norepinephrine reuptake inhibitor used in the treatment of depression and attention deficit hyperactivity disorder (ADHD).

The overall synthetic strategy involves a four-step process:

  • Hydrolysis of the methyl ester in this compound to yield 4-chloro-3-hydroxybenzoic acid.

  • Decarboxylation of 4-chloro-3-hydroxybenzoic acid to produce 3-chlorophenol.

  • Conversion of 3-chlorophenol to 2-ethoxyphenol. This is a challenging transformation that may require a two-step process involving hydroxylation to a catechol intermediate followed by selective O-ethylation.

  • Synthesis of 2-[(2-ethoxyphenoxy)methyl]morpholine from 2-ethoxyphenol.

Synthetic Pathway Overview

Synthesis_Pathway MCHB This compound CHBA 4-chloro-3-hydroxybenzoic acid MCHB->CHBA Step 1: Hydrolysis CP 3-chlorophenol CHBA->CP Step 2: Decarboxylation EP 2-ethoxyphenol CP->EP Step 3: Conversion VIL_precursor 2-[(2-ethoxyphenoxy)methyl]morpholine EP->VIL_precursor Step 4: Synthesis

Caption: Overall synthetic pathway from this compound to the Viloxazine precursor.

Experimental Protocols

Step 1: Hydrolysis of this compound to 4-chloro-3-hydroxybenzoic acid

Objective: To hydrolyze the methyl ester of the starting material to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethanol (optional, as co-solvent)

Procedure:

  • Dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 2 M). An optional co-solvent like ethanol can be used to aid solubility.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid (e.g., 2 M) until a precipitate is formed (typically pH 2-3).

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Dry the product, 4-chloro-3-hydroxybenzoic acid, under vacuum.

Quantitative Data:

ParameterValue
Typical Yield >90%
Reaction Time 2-4 hours
Purity High, can be further purified by recrystallization if needed.
Step 2: Decarboxylation of 4-chloro-3-hydroxybenzoic acid to 3-chlorophenol

Objective: To remove the carboxylic acid group to form 3-chlorophenol.

Materials:

  • 4-chloro-3-hydroxybenzoic acid

  • Copper catalyst (e.g., copper(I) oxide)

  • High-boiling solvent (e.g., quinoline, N-methyl-2-pyrrolidone)

Procedure:

  • In a round-bottom flask, combine 4-chloro-3-hydroxybenzoic acid and a catalytic amount of copper(I) oxide in a high-boiling solvent like quinoline.

  • Heat the reaction mixture to a high temperature (typically 180-220 °C) and monitor the evolution of carbon dioxide.

  • Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.

  • Cool the reaction mixture and dilute it with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with an acidic solution (e.g., 1 M HCl) to remove the quinoline.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 3-chlorophenol.

Quantitative Data:

ParameterValue
Typical Yield 60-80%
Reaction Time 2-6 hours
Purity >95% after purification
Step 3: Conversion of 3-chlorophenol to 2-ethoxyphenol

This conversion is a non-trivial step and may proceed via a two-step sequence involving hydroxylation followed by selective O-ethylation.

3a. Hydroxylation of 3-chlorophenol to 3-chlorocatechol (Plausible Intermediate)

Objective: To introduce a second hydroxyl group ortho to the existing one.

Materials:

  • 3-chlorophenol

  • Hydrogen peroxide (H₂O₂)

  • Acid catalyst (e.g., a strong acid)

Procedure:

  • This reaction is typically carried out using a strong acid catalyst. The phenolic substrate is mixed with a hydrogen peroxide solution in the presence of the acid.

  • The reaction mixture is carefully heated and monitored.

  • Work-up would involve neutralization and extraction of the product.

3b. Selective O-ethylation of 3-chlorocatechol to 2-ethoxy-3-chlorophenol

Objective: To selectively ethylate one of the hydroxyl groups.

Materials:

  • 3-chlorocatechol

  • Ethylating agent (e.g., diethyl sulfate, ethyl bromide)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., acetone, ethanol)

Procedure (Williamson Ether Synthesis):

  • Dissolve 3-chlorocatechol in a suitable solvent and add a base to deprotonate one of the hydroxyl groups.

  • Add the ethylating agent dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent.

  • Dissolve the residue in water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography.

Note: An alternative to this multi-step conversion would be a direct, though likely complex, nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group, followed by O-ethylation. However, such a direct hydroxylation of an unactivated aryl chloride is challenging. A more established industrial route to 2-ethoxyphenol starts from catechol.

Step 4: Synthesis of 2-[(2-ethoxyphenoxy)methyl]morpholine from 2-ethoxyphenol

Objective: To construct the morpholine ring onto the 2-ethoxyphenol backbone.

Materials:

  • 2-ethoxyphenol

  • Epichlorohydrin

  • 2-Aminoethyl hydrogen sulfate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Epoxide Formation: React 2-ethoxyphenol with epichlorohydrin in the presence of a base to form 1-(2-ethoxyphenoxy)-2,3-epoxypropane.

  • Ring Formation: A mixture of the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane, 2-aminoethyl hydrogen sulfate, sodium hydroxide, ethanol, and water is stirred at around 60°C for several hours.[1]

  • Upon completion, the reaction mixture is evaporated to dryness.

  • The residue is dissolved in water and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are dried and concentrated to yield the crude product.

  • The crude product can be further purified by conversion to its hydrochloride salt and recrystallization.

Quantitative Data:

ParameterValue
Typical Yield Moderate to good
Reaction Time ~18 hours for the ring formation step[1]
Purity Pharmaceutical grade after purification

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Decarboxylation cluster_step4 Step 4: Synthesis of Viloxazine Precursor s1_start Dissolve MCHB in NaOH(aq) s1_reflux Reflux s1_start->s1_reflux s1_cool Cool to RT s1_reflux->s1_cool s1_acidify Acidify with HCl s1_cool->s1_acidify s1_filter Filter and Wash s1_acidify->s1_filter s1_dry Dry Product s1_filter->s1_dry CHBA_product 4-chloro-3-hydroxybenzoic acid s1_dry->CHBA_product s2_start Combine CHBA and Catalyst in Solvent s2_heat Heat to 180-220 °C s2_start->s2_heat s2_cool Cool and Dilute s2_heat->s2_cool s2_wash Wash with Acid, Water, Brine s2_cool->s2_wash s2_dry Dry and Concentrate s2_wash->s2_dry s2_purify Purify s2_dry->s2_purify CP_product 3-chlorophenol s2_purify->CP_product s4_epoxide Form Epoxide from 2-Ethoxyphenol s4_ring Ring Formation with Aminoethyl Hydrogen Sulfate s4_epoxide->s4_ring s4_workup Evaporate, Dissolve, Extract s4_ring->s4_workup s4_purify Purify (e.g., as HCl salt) s4_workup->s4_purify VIL_precursor_product 2-[(2-ethoxyphenoxy)methyl]morpholine s4_purify->VIL_precursor_product CP_product->s4_epoxide Via 2-ethoxyphenol

Caption: Detailed experimental workflow for the synthesis of the Viloxazine precursor.

Summary of Quantitative Data

StepProductStarting MaterialKey ReagentsTypical YieldPurity
1 4-chloro-3-hydroxybenzoic acidThis compoundNaOH, HCl>90%High
2 3-chlorophenol4-chloro-3-hydroxybenzoic acidCopper catalyst60-80%>95%
3 2-ethoxyphenol3-chlorophenolH₂O₂, Ethylating agent, BaseVariableVariable
4 2-[(2-ethoxyphenoxy)methyl]morpholine2-ethoxyphenolEpichlorohydrin, 2-Aminoethyl hydrogen sulfateModerate-GoodPharmaceutical Grade

Conclusion

This collection of application notes provides a comprehensive guide for the synthesis of a key Viloxazine precursor from this compound. The described protocols and data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development. It is important to note that the conversion of 3-chlorophenol to 2-ethoxyphenol is a critical and potentially low-yielding step that may require significant optimization. All experimental work should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

The Pivotal Role of Methyl 4-chloro-3-hydroxybenzoate in the Synthesis of Novel EGFR Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the strategic application of Methyl 4-chloro-3-hydroxybenzoate in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. While direct synthesis pathways starting from this specific molecule are not extensively documented in mainstream literature, its structural motifs are highly relevant to the pharmacophore of numerous established and experimental EGFR inhibitors. This guide presents a plausible, multi-step synthetic protocol to a novel quinazoline-based EGFR inhibitor, leveraging established chemical transformations from the synthesis of related compounds. Detailed experimental procedures, quantitative biological data of analogous compounds, and visual diagrams of the EGFR signaling pathway and synthetic workflow are provided to support researchers in the design and execution of their drug discovery programs.

Introduction to EGFR and Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling cascade, often due to mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3] This has made EGFR a prime target for the development of targeted cancer therapies. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain of EGFR have shown significant clinical success. Prominent examples include Gefitinib, Erlotinib, and Lapatinib. The core structure of many of these inhibitors is the quinazoline scaffold, which serves as a versatile template for inhibitor design.

Synthetic Strategy: From this compound to a Quinazoline Core

The synthesis of a quinazoline-based EGFR inhibitor from this compound necessitates a series of strategic chemical transformations. The proposed synthetic route, illustrated below, is adapted from established methodologies for the synthesis of Gefitinib and other related quinazoline derivatives. The key steps involve the introduction of a nitro group, reduction to an amine, and subsequent cyclization to form the quinazoline ring system.

Synthetic Workflow MCHB This compound NITRO Methyl 4-chloro-5-hydroxy-2-nitrobenzoate MCHB->NITRO Nitration (HNO₃, H₂SO₄) ALKYL Methyl 4-chloro-5-(prop-2-yn-1-yloxy)-2-nitrobenzoate NITRO->ALKYL Alkylation (Propargyl bromide, K₂CO₃) AMINO Methyl 2-amino-4-chloro-5-(prop-2-yn-1-yloxy)benzoate ALKYL->AMINO Reduction (Fe, NH₄Cl) QUIN 7-Chloro-6-(prop-2-yn-1-yloxy)quinazolin-4(3H)-one AMINO->QUIN Cyclization (Formamide) CHLOROQUIN 4,7-Dichloro-6-(prop-2-yn-1-yloxy)quinazoline QUIN->CHLOROQUIN Chlorination (SOCl₂, DMF) INHIBITOR Final EGFR Inhibitor CHLOROQUIN->INHIBITOR Nucleophilic Substitution (Substituted Aniline)

Caption: Proposed synthetic workflow for an EGFR inhibitor.

Experimental Protocols

The following protocols are adapted from analogous syntheses of quinazoline-based EGFR inhibitors and are provided as a guide for the synthesis of a novel inhibitor from this compound.

Step 1: Nitration of this compound

Objective: To introduce a nitro group ortho to the hydroxyl group, a key step in forming the aniline precursor for quinazoline synthesis.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-chloro-5-hydroxy-2-nitrobenzoate.

Step 2: O-Alkylation with Propargyl Bromide

Objective: To introduce a propargyl group, which can be a key pharmacophoric element or a handle for further modification.

Procedure:

  • To a solution of Methyl 4-chloro-5-hydroxy-2-nitrobenzoate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

  • Add propargyl bromide (1.2 eq) dropwise and reflux the mixture for 12 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain Methyl 4-chloro-5-(prop-2-yn-1-yloxy)-2-nitrobenzoate.

Step 3: Reduction of the Nitro Group

Objective: To reduce the nitro group to an amine, which is essential for the subsequent cyclization step.

Procedure:

  • To a stirred suspension of Methyl 4-chloro-5-(prop-2-yn-1-yloxy)-2-nitrobenzoate (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (4.0 eq) followed by iron powder (5.0 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield Methyl 2-amino-4-chloro-5-(prop-2-yn-1-yloxy)benzoate.

Step 4: Cyclization to the Quinazolinone Core

Objective: To construct the core quinazoline ring system.

Procedure:

  • Heat a mixture of Methyl 2-amino-4-chloro-5-(prop-2-yn-1-yloxy)benzoate (1.0 eq) in formamide to 150 °C for 6 hours.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 7-Chloro-6-(prop-2-yn-1-yloxy)quinazolin-4(3H)-one.

Step 5: Chlorination of the Quinazolinone

Objective: To activate the 4-position of the quinazoline ring for nucleophilic substitution.

Procedure:

  • Suspend 7-Chloro-6-(prop-2-yn-1-yloxy)quinazolin-4(3H)-one (1.0 eq) in thionyl chloride and add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 3 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with diethyl ether to obtain 4,7-Dichloro-6-(prop-2-yn-1-yloxy)quinazoline as a solid.

Step 6: Nucleophilic Aromatic Substitution

Objective: To couple the quinazoline core with a substituted aniline, a common feature of many EGFR inhibitors.

Procedure:

  • To a solution of 4,7-Dichloro-6-(prop-2-yn-1-yloxy)quinazoline (1.0 eq) in isopropanol, add the desired substituted aniline (e.g., 3-ethynylaniline) (1.1 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with isopropanol and dry to obtain the final EGFR inhibitor.

Quantitative Data: Potency of Representative EGFR Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of various quinazoline-based EGFR inhibitors against different cancer cell lines and EGFR kinase mutants. This data provides a benchmark for evaluating newly synthesized compounds.

Table 1: Inhibitory Activity of Quinazolinone Derivatives against Cancer Cell Lines

CompoundA549 (NSCLC) IC50 (µM)PC-3 (Prostate) IC50 (µM)SMMC-7721 (Hepatoma) IC50 (µM)
5l 0.31 ± 0.020.45 ± 0.030.28 ± 0.02
5n 0.33 ± 0.030.51 ± 0.040.35 ± 0.03
Gefitinib 0.27 ± 0.02>10>10

Data adapted from a study on novel quinazolinone derivatives.[4]

Table 2: EGFR Kinase Inhibitory Activity of Novel Quinazolinone Derivatives

CompoundEGFRwt-TK IC50 (µM)
6d 0.069 ± 0.004
Erlotinib 0.045 ± 0.003

Data from a study on quinazolin-4(3H)-one derivatives.[5]

Table 3: Inhibitory Activity against Mutant EGFR

CompoundT790M/L858R EGFR IC50 (µM)
79 0.031
Gefitinib >10

Data from a study on 4(3H)-quinazolinones designed to overcome resistance.[6]

EGFR Signaling Pathway

Understanding the EGFR signaling pathway is crucial for rational drug design. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate cellular processes. EGFR inhibitors block this initial phosphorylation step.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand Ligand (EGF, TGF-α) Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.

Conclusion

This compound represents a valuable, yet underutilized, starting material for the synthesis of novel EGFR inhibitors. The proposed synthetic pathway, based on well-established chemical principles, offers a clear roadmap for accessing new chemical entities with potential therapeutic value. The provided experimental protocols and comparative biological data serve as a foundational resource for researchers aiming to develop the next generation of targeted cancer therapies. Further exploration and optimization of this synthetic route could lead to the discovery of potent and selective EGFR inhibitors with improved pharmacological profiles.

References

Application Note: Esterification of 4-chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Esters of 4-chloro-3-hydroxybenzoic acid are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The esterification of the carboxylic acid group is a critical step to protect it or to modify the compound's properties for subsequent reactions. This document provides detailed protocols for the synthesis of these esters, focusing on common and efficient methodologies such as Fischer-Speier esterification and activation with thionyl chloride.

Reaction Overview The esterification of 4-chloro-3-hydroxybenzoic acid involves the reaction of its carboxylic acid functional group with an alcohol in the presence of a catalyst to form an ester and water. The general reaction is as follows:

4-chloro-3-hydroxybenzoic acid + R-OH (Alcohol) --[Catalyst]--> 4-chloro-3-hydroxybenzoate Ester + H₂O

The choice of alcohol (R-OH) determines the resulting ester (e.g., methanol for the methyl ester, ethanol for the ethyl ester), while the choice of catalyst and reaction conditions can significantly impact reaction time and yield.

Methodologies

Several methods can be employed for this transformation, with the most common being acid-catalyzed esterification.

  • Fischer-Speier Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with an excess of alcohol, which also serves as the solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[2][3]

  • Thionyl Chloride (SOCl₂) Method: This approach involves the in-situ formation of a highly reactive acyl chloride intermediate from the carboxylic acid using thionyl chloride. This intermediate then rapidly reacts with the alcohol to form the desired ester. This method is often faster and can proceed under milder conditions than traditional Fischer esterification.[4][5]

  • Solid Acid Catalysts: To create a more environmentally friendly and simplified process, solid acid catalysts like phosphoric acid-modified Montmorillonite K10 clay can be used.[6] These catalysts are easily recoverable and reusable, and the reactions can sometimes be performed under solvent-free conditions.[6]

Data Presentation: Comparison of Esterification Protocols

The following table summarizes quantitative data for different protocols for the esterification of 4-chloro-3-hydroxybenzoic acid and structurally related compounds.

Starting MaterialAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
3-chloro-4-hydroxybenzoic acidMethanolH₂SO₄601283[7]
4-fluoro-3-hydroxybenzoic acidMethanolThionyl Chloride701High (not quantified)[5]
Substituted Benzoic AcidsMethanolModified Montmorillonite K10Reflux5High (up to 95%)[6]
Benzoic AcidMethanolH₂SO₄65Completion90[8]

Note: 3-chloro-4-hydroxybenzoic acid is an isomer. However, the protocol is directly applicable.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol details the synthesis of methyl 4-chloro-3-hydroxybenzoate using methanol and a sulfuric acid catalyst, adapted from a procedure for an isomeric compound.[7]

Materials:

  • 4-chloro-3-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve 4-chloro-3-hydroxybenzoic acid (e.g., 1.0 g, 5.8 mmol) in an excess of methanol (e.g., 30 mL) in a round-bottom flask.

  • Carefully and slowly add concentrated sulfuric acid (e.g., 3 mL) to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to 60°C.

  • Maintain stirring at 60°C for 12 hours to ensure the reaction goes to completion.[7]

  • After 12 hours, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate (e.g., 3 x 30 mL) and a saturated aqueous solution of sodium bicarbonate.[7] The bicarbonate solution neutralizes the acid catalyst and any unreacted carboxylic acid.

  • Combine the organic layers in a separatory funnel, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization if necessary. The expected yield is approximately 83%.[7]

Protocol 2: Esterification using Thionyl Chloride

This protocol is adapted from a procedure for a structurally similar compound, 4-fluoro-3-hydroxybenzoic acid, and is expected to provide high yields.[5]

Materials:

  • 4-chloro-3-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Dissolve 4-chloro-3-hydroxybenzoic acid (e.g., 10 mmol) in anhydrous methanol (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C using an ice bath.

  • Add thionyl chloride (e.g., 1.5 eq) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0°C during the addition.[5]

  • Once the addition is complete, remove the ice bath and heat the mixture to 70°C (reflux) for 60 minutes.[5]

  • Cool the reaction mixture to room temperature and concentrate it in vacuo to remove excess methanol and SOCl₂.

  • Redissolve the residue in ethyl acetate.

  • Wash the ethyl acetate solution sequentially with a saturated sodium bicarbonate solution and then with saturated brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final ester product.

Visualizations

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product reactants 1. Combine Reactants (Acid, Alcohol, Catalyst) reflux 2. Heat & Reflux (e.g., 60-70°C) reactants->reflux Initiate Reaction quench 3. Quench & Neutralize (e.g., NaHCO3 wash) reflux->quench Cool to RT extract 4. Solvent Extraction (e.g., Ethyl Acetate) quench->extract dry 5. Dry & Concentrate extract->dry product 6. Purified Ester dry->product Purification (e.g., Recrystallization)

Caption: General workflow for the esterification of 4-chloro-3-hydroxybenzoic acid.

Logical Relationship of Fischer Esterification

Fischer_Esterification compound 4-Chloro-3-hydroxy- benzoic Acid reaction Equilibrium Reaction (Driven by excess alcohol) compound->reaction alcohol Alcohol (R-OH) (Solvent & Reagent) alcohol->reaction catalyst Acid Catalyst (H₂SO₄) catalyst->reaction catalyzes ester Ester Product reaction->ester forms water Water reaction->water forms

Caption: Key components and relationships in the Fischer-Speier esterification process.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 4-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-chloro-3-hydroxybenzoate. This method is applicable for the determination of the compound in bulk drug substances and has the potential for adaptation to various pharmaceutical formulations. The described protocol utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and specificity.

Introduction

This compound is a phenolic compound of interest in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for its quantification to ensure product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1][2] This document provides a comprehensive protocol for the analysis of this compound using a standard HPLC system with a UV detector. The methodology is based on established principles for the analysis of similar phenolic compounds and parabens.[3][4][5]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are summarized in the table below.

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min[5][6]
Injection Volume 10 µL
Detection Wavelength 278 nm
Column Temperature Ambient (or controlled at 25 °C)
Run Time Approximately 10 minutes
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (analytical grade)

  • This compound reference standard

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix.

  • For Bulk Drug Substance: Accurately weigh a suitable amount of the sample, dissolve it in methanol, and then dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[6]

  • For Pharmaceutical Formulations: A suitable extraction method may be required to isolate the analyte from excipients. For simple formulations, dissolution in a suitable solvent followed by filtration may be sufficient.[6] For more complex matrices, techniques like solid-phase extraction (SPE) should be considered.[7]

HPLC Analysis Workflow

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Water:Formic Acid) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards Prepare Standard Solutions inject_standards Inject Standard Solutions prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->inject_standards Begin Analysis equilibrate->inject_sample calibration_curve Generate Calibration Curve inject_standards->calibration_curve quantification Quantify Analyte calibration_curve->quantification inject_sample->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

System Suitability

Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections of a standard)
Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Validation ParameterDescription
Linearity A linear relationship should be established between the analyte concentration and the peak area. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
Precision (Repeatability & Intermediate Precision) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as the Relative Standard Deviation (RSD).
Accuracy The closeness of the test results obtained by the method to the true value. Determined by spike/recovery studies.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (Arbitrary Units) - Replicate 1Peak Area (Arbitrary Units) - Replicate 2Peak Area (Arbitrary Units) - Replicate 3Mean Peak Area
1
5
10
25
50
100

This table should be populated with experimental data.

System Suitability and Validation Summary
ParameterResultAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Repeatability (RSD%) ≤ 2.0%
Intermediate Precision (RSD%) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
LOD (µg/mL) To be determined
LOQ (µg/mL) To be determined

This table should be populated with experimental data.

Logical Relationship Diagram

Logical_Relationship analyte This compound method HPLC-UV Analysis analyte->method validation Method Validation (Linearity, Precision, Accuracy, etc.) method->validation parameters Chromatographic Parameters (Column, Mobile Phase, Flow Rate, etc.) parameters->method result Quantitative Result validation->result

References

Application Notes and Protocols for Methyl 4-chloro-3-hydroxybenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for the use of Methyl 4-chloro-3-hydroxybenzoate as a reagent in palladium-catalyzed cross-coupling reactions. While specific literature examples for this exact substrate are limited, the protocols provided are based on well-established methodologies for similar aryl chlorides bearing hydroxyl and ester functional groups. These notes serve as a comprehensive guide for researchers looking to employ this compound in the synthesis of complex organic molecules.

Introduction

This compound is a versatile building block in organic synthesis. Its structure features three key functional groups that can be manipulated for molecular elaboration: a chloro group, a hydroxyl group, and a methyl ester. The chloro group, being an aryl halide, is a suitable electrophile for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3]

The presence of the hydroxyl and methyl ester groups requires careful consideration of reaction conditions to avoid undesired side reactions such as O-arylation or ester hydrolysis. The selection of the appropriate catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. This document outlines starting points for three major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide to form a new carbon-carbon bond.[3][4] This reaction is widely used for the synthesis of biaryl compounds. For this compound, the Suzuki coupling would enable the introduction of various aryl or vinyl substituents at the 4-position.

Generalized Reaction Scheme

Suzuki_Coupling cluster_reagents Reactants cluster_conditions Reaction Conditions cluster_product Product reagent1 This compound reagent2 R-B(OH)2 (Aryl or Vinyl Boronic Acid) product Product catalyst Pd(OAc)2 / Ligand or Pd(PPh3)4 reagents->catalyst Pd Catalyst, Base, Solvent reagents->catalyst catalyst->product

Caption: Generalized Suzuki-Miyaura Coupling Scheme.

Experimental Protocol (Representative)
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (see Table 1), a ligand (if required), and a base (see Table 1).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (see Table 1) via syringe.

  • Reaction: Heat the mixture to the specified temperature (see Table 1) and stir for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary for Suzuki-Miyaura Coupling

The following table provides a summary of typical conditions for the Suzuki-Miyaura coupling of aryl chlorides.

ParameterTypical Conditions
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃, PCy₃
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOtBu
Solvent Toluene, 1,4-Dioxane, THF, DMF, Water (biphasic)
Temperature 80-120 °C
Reaction Time 12-24 hours
Typical Yields 60-95% (substrate dependent)

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[2][5] This reaction would allow for the introduction of a vinyl group at the 4-position of this compound.

Generalized Reaction Scheme

Heck_Coupling cluster_reagents Reactants cluster_conditions Reaction Conditions cluster_product Product reagent1 This compound reagent2 Alkene (e.g., Styrene, Acrylate) product Product catalyst Pd(OAc)2 / Ligand or Pd(PPh3)4 reagents->catalyst Pd Catalyst, Base, Solvent reagents->catalyst catalyst->product

Caption: Generalized Heck Coupling Scheme.

Experimental Protocol (Representative)
  • Reaction Setup: In a sealed tube or Schlenk flask, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst (see Table 2), a ligand (if required), and a base (see Table 2).

  • Inert Atmosphere: Flush the vessel with an inert gas.

  • Solvent Addition: Add the degassed solvent (see Table 2).

  • Reaction: Seal the vessel and heat to the specified temperature (see Table 2) with vigorous stirring for the required duration. Monitor by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Filter through a pad of celite to remove the catalyst, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Data Summary for Heck Coupling

The following table provides a summary of typical conditions for the Heck coupling of aryl chlorides.

ParameterTypical Conditions
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand P(o-tolyl)₃, PPh₃, P(t-Bu)₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, 1,4-Dioxane
Temperature 100-150 °C
Reaction Time 16-48 hours
Typical Yields 50-90% (substrate dependent)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine to form a carbon-nitrogen bond.[1][6] This reaction is a powerful tool for the synthesis of arylamines. Using this compound, a variety of primary or secondary amines can be introduced at the 4-position.

Generalized Reaction Scheme

Buchwald_Hartwig_Amination cluster_reagents Reactants cluster_conditions Reaction Conditions cluster_product Product reagent1 This compound reagent2 Amine (R1R2NH) product Product catalyst Pd(OAc)2 / Ligand or Pd2(dba)3 / Ligand reagents->catalyst Pd Catalyst, Base, Solvent reagents->catalyst catalyst->product

Caption: Generalized Buchwald-Hartwig Amination Scheme.

Experimental Protocol (Representative)
  • Reaction Setup: In a glovebox, charge a dry Schlenk tube with a palladium precatalyst (see Table 3), a ligand, and a base (see Table 3). Add this compound (1.0 equiv.).

  • Reagent Addition: Add the amine (1.2-1.5 equiv.) and the anhydrous, degassed solvent (see Table 3).

  • Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (see Table 3) for the indicated time. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a plug of silica gel, eluting with additional solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary for Buchwald-Hartwig Amination

The following table provides a summary of typical conditions for the Buchwald-Hartwig amination of aryl chlorides.

ParameterTypical Conditions
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand BINAP, Xantphos, BrettPhos, DavePhos
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane, THF
Temperature 80-110 °C
Reaction Time 12-24 hours
Typical Yields 70-98% (substrate dependent)

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The catalytic cycles for these three reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or amine/alkene coordination, and reductive elimination.

Catalytic_Cycle Generalized Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation (Suzuki) Amine/Alkene Coordination PdII_Aryl->Transmetalation PdII_CouplingPartners Ar-Pd(II)-R L_n Transmetalation->PdII_CouplingPartners ReductiveElimination Reductive Elimination PdII_CouplingPartners->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-R ReductiveElimination->Product ArylHalide Ar-X ArylHalide->OxAdd CouplingPartner R-M (Suzuki) R2NH (Buchwald-Hartwig) Alkene (Heck) CouplingPartner->Transmetalation

Caption: Generalized Palladium Cross-Coupling Cycle.

Disclaimer: The provided protocols are generalized and intended as a starting point. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, is highly recommended for the specific substrate, this compound, to achieve optimal results. Always perform reactions in a well-ventilated fume hood and adhere to all laboratory safety procedures.

References

Application Notes and Protocols for the Derivatization of Methyl 4-chloro-3-hydroxybenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the derivatization of Methyl 4-chloro-3-hydroxybenzoate and subsequent biological screening of the resulting novel compounds. The protocols outlined below are based on established methodologies for the synthesis of ether and ester derivatives of phenolic compounds, as well as standard procedures for antimicrobial and anticancer screening.

Introduction

This compound is a substituted phenolic compound with potential for derivatization at its hydroxyl group. Modification of this functional group can lead to a library of new chemical entities with diverse physicochemical properties and, consequently, a range of biological activities. This document details the synthetic strategies for creating ether and ester derivatives and provides protocols for evaluating their potential as antimicrobial and anticancer agents.

Derivatization Strategies

The primary site for derivatization on this compound is the phenolic hydroxyl group. Two common and effective strategies for modifying this group are Williamson ether synthesis and esterification.

1. Williamson Ether Synthesis: This method involves the reaction of the phenoxide ion (formed by deprotonating the hydroxyl group with a suitable base) with an alkyl halide to form an ether. This reaction is versatile for introducing a wide variety of alkyl and substituted alkyl groups.

2. Esterification: The hydroxyl group can be acylated using an acyl halide or an acid anhydride in the presence of a base to form the corresponding ester. This strategy allows for the introduction of various acyl groups, which can significantly alter the lipophilicity and electronic properties of the parent molecule.

Data Presentation: Illustrative Biological Activities

Due to a lack of publicly available data on the biological activities of this compound derivatives, the following tables present illustrative quantitative data for hypothetical ether and ester derivatives. This data is representative of what might be obtained from the screening protocols described below and is intended to serve as a template for data presentation.

Table 1: Illustrative Antimicrobial Activity of Methyl 4-chloro-3-alkoxybenzoate Derivatives (Ethers)

Compound IDR-group (Ether)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
MC3HB-E1 -CH₃64128
MC3HB-E2 -CH₂CH₃3264
MC3HB-E3 -CH₂(CH₂)₂CH₃1632
MC3HB-E4 -CH₂Ph816
Ciprofloxacin (Positive Control)10.5

Table 2: Illustrative Anticancer Activity of Methyl 4-chloro-3-acyloxybenzoate Derivatives (Esters)

Compound IDR-group (Ester)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
MC3HB-Es1 -C(O)CH₃>100>100
MC3HB-Es2 -C(O)Ph55.278.1
MC3HB-Es3 -C(O)CH₂Ph25.842.5
MC3HB-Es4 -C(O)CF₃15.329.7
Doxorubicin (Positive Control)0.81.2

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of Methyl 4-chloro-3-alkoxybenzoate Derivatives
  • Materials: this compound, sodium hydride (NaH) or potassium carbonate (K₂CO₃), appropriate alkyl halide (e.g., iodomethane, ethyl bromide, butyl bromide, benzyl bromide), anhydrous dimethylformamide (DMF) or acetone, ethyl acetate, brine.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the corresponding alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or gentle heat (50-60 °C) and monitor by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Esterification of this compound
  • Materials: this compound, appropriate acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride, phenylacetyl chloride, trifluoroacetic anhydride), triethylamine or pyridine, dichloromethane (DCM), saturated sodium bicarbonate solution, brine.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the respective acyl chloride or acid anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination
  • Materials: Mueller-Hinton broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), 96-well microtiter plates, synthesized derivatives, positive control antibiotic (e.g., Ciprofloxacin), sterile saline, 0.5 McFarland standard.

  • Procedure:

    • Prepare a stock solution of each synthesized derivative and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare a bacterial inoculum suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • In a 96-well plate, perform serial two-fold dilutions of the stock solutions of the derivatives and control antibiotic in MHB to achieve a range of concentrations.

    • Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: Anticancer Screening - MTT Cytotoxicity Assay
  • Materials: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer), appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics, 96-well cell culture plates, synthesized derivatives, positive control drug (e.g., Doxorubicin), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized derivatives and the positive control for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Visualizations

Derivatization_Workflow start This compound derivatization Derivatization (Etherification or Esterification) start->derivatization library Library of Novel Derivatives derivatization->library antimicrobial Antimicrobial Screening (MIC Assay) library->antimicrobial anticancer Anticancer Screening (Cytotoxicity Assay) library->anticancer data Data Analysis (SAR Studies) antimicrobial->data anticancer->data hit Hit Identification data->hit Apoptosis_Signaling_Pathway drug Anticancer Derivative receptor Cellular Target drug->receptor signal Signal Transduction Cascade receptor->signal bcl2 Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) signal->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis Antimicrobial_Mechanism compound Antimicrobial Derivative membrane Cell Membrane Disruption compound->membrane synthesis Inhibition of Macromolecule Synthesis compound->synthesis death Bacterial Cell Death membrane->death dna DNA/RNA Synthesis synthesis->dna protein Protein Synthesis synthesis->protein cellwall Cell Wall Synthesis synthesis->cellwall dna->death protein->death cellwall->death

Application Notes and Protocols: Synthesis of Substituted Benzophenones Using Methyl 4-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of substituted benzophenones, utilizing Methyl 4-chloro-3-hydroxybenzoate as a key starting material. The methodologies outlined below are based on established organic synthesis principles, including etherification and Friedel-Crafts acylation, adapted from related procedures.

Introduction

Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science, serving as scaffolds for the development of various therapeutic agents and functional materials. This compound is a versatile starting material for the synthesis of these compounds. Its structure allows for selective modification at the hydroxyl and ester functionalities, enabling the introduction of diverse substituents and the construction of complex benzophenone analogues.

This document outlines a two-step synthetic protocol for the preparation of a substituted benzophenone. The first step involves the O-alkylation of the hydroxyl group of this compound, followed by a Friedel-Crafts acylation reaction with a substituted aromatic compound.

Overall Synthetic Workflow

The synthesis proceeds through two main stages: O-alkylation of the starting material followed by a Lewis acid-catalyzed Friedel-Crafts acylation to form the desired benzophenone.

Synthesis_Workflow A This compound B O-Alkylation A->B Reagents: Benzyl bromide, K2CO3 Solvent: Acetone C Intermediate: Methyl 3-(benzyloxy)-4-chlorobenzoate B->C D Friedel-Crafts Acylation C->D Reagents: Substituted Benzene, AlCl3 Solvent: Dichloromethane E Substituted Benzophenone Product D->E

Caption: Overall workflow for the synthesis of substituted benzophenones.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(benzyloxy)-4-chlorobenzoate (O-Alkylation)

This protocol describes the protection of the hydroxyl group of this compound via Williamson ether synthesis.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure Methyl 3-(benzyloxy)-4-chlorobenzoate.

Step 2: Synthesis of (3-(benzyloxy)-4-chlorophenyl)(phenyl)methanone (Friedel-Crafts Acylation)

This protocol details the Friedel-Crafts acylation of benzene with the previously synthesized intermediate to form the benzophenone core structure. This reaction is analogous to syntheses of other benzophenones where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid.[1]

Materials:

  • Methyl 3-(benzyloxy)-4-chlorobenzoate

  • Benzene (or a substituted benzene derivative)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in anhydrous dichloromethane at 0 °C, add a solution of Methyl 3-(benzyloxy)-4-chlorobenzoate (1.0 eq) in anhydrous dichloromethane dropwise.

  • After stirring for 10 minutes, add benzene (3.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final substituted benzophenone.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis. The yield percentages are estimates based on similar reactions reported in the literature.[2][3]

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1 O-AlkylationBenzyl bromide, K₂CO₃AcetoneReflux12-1685-95
2 Friedel-Crafts AcylationBenzene, AlCl₃Dichloromethane0 to RT4-670-85

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of the target benzophenone.

Logical_Relationships cluster_start Starting Material cluster_step1 Step 1: Functional Group Protection cluster_step2 Step 2: Carbon-Carbon Bond Formation cluster_product Final Product Start This compound Transformation1 Hydroxyl Group -> Benzyl Ether Rationale1 Rationale: Activate the molecule for subsequent Friedel-Crafts reaction and introduce a point of diversity. Transformation2 Ester -> Ketone (Benzophenone) Transformation1->Transformation2 Key Transformation Rationale2 Rationale: Construction of the core benzophenone scaffold via electrophilic aromatic substitution. Product Substituted Benzophenone

Caption: Logical flow of the synthetic strategy.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.

References

Application Notes and Protocols for Methyl 4-chloro-3-hydroxybenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-3-hydroxybenzoate is a substituted aromatic carboxylic acid ester. While direct agrochemical applications of this specific compound are not extensively documented in publicly available literature, its structural motifs—a chlorinated and hydroxylated benzene ring—are present in numerous established and experimental agrochemicals. This document explores the potential applications of this compound as a versatile building block in the synthesis of novel herbicides, fungicides, and insecticides. The information presented is based on structure-activity relationship (SAR) studies of related benzoate and hydroxyphenyl derivatives. Detailed hypothetical protocols for the synthesis and evaluation of a candidate agrochemical derived from this compound are provided, alongside data on related compounds to guide future research.

Introduction: The Potential of Substituted Benzoates in Agrochemicals

Benzoic acid and its derivatives are a well-established class of compounds in agrochemical research. The specific substitutions on the phenyl ring play a critical role in determining the type and efficacy of their biological activity. The presence of a chlorine atom, a common feature in many pesticides, can enhance the lipophilicity and metabolic stability of a molecule, often leading to increased potency. The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

This compound combines these key features, making it a promising starting material for the development of new active ingredients. Although not an active agrochemical itself, its chemical structure suggests potential for derivatization into effective herbicides, fungicides, or insecticides.

Potential Agrochemical Applications

Based on the known activities of structurally related compounds, this compound could serve as a precursor for the following classes of agrochemicals:

Herbicides

Many commercial herbicides feature a substituted hydroxyphenyl moiety. For instance, inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) are a significant class of herbicides used to control broadleaf weeds in various crops. These herbicides often contain a substituted hydroxyphenyl group that is crucial for their mode of action.

  • Hypothetical Application: The "4-chloro-3-hydroxyphenyl" core of this compound could be incorporated into novel HPPD inhibitors or other herbicide classes that rely on this structural element.

Fungicides

Derivatives of 4-hydroxybenzoic acid have shown promising antifungal activity. For example, hydrazide-hydrazones derived from 4-hydroxybenzoic acid have demonstrated potent growth inhibition of phytopathogenic fungi.

  • Hypothetical Application: The hydroxyl and carboxylate groups of this compound can be modified to synthesize novel ester, ether, or amide derivatives with potential fungicidal properties. The chloro-substituent may enhance the efficacy of these derivatives.

Insecticides

The benzoyl moiety is a key component of several insecticide classes, including benzoylphenylureas, which are insect growth regulators. Additionally, methyl benzoate itself has been investigated as an environmentally safe insecticide.

  • Hypothetical Application: this compound can be used as a scaffold to synthesize analogs of existing insecticides or to develop new chemical classes with insecticidal activity. The specific substitution pattern may offer advantages in terms of target specificity and reduced off-target effects.

Quantitative Data on Related Compounds

To guide research efforts, the following table summarizes the reported biological activities of various benzoic acid derivatives and related compounds in agrochemical contexts.

Compound ClassSpecific Compound/DerivativeTarget Organism(s)Activity Metric (e.g., EC50, LC50)Reference
Fungicides Hydrazide-hydrazones of 4-hydroxybenzoic acidBotrytis cinerea, Sclerotinia sclerotiorumIC50 values between 0.5 and 1.8 µg/mL for S. sclerotiorum[1]
Herbicides 2-PhenoxynicotinamidesBroadleaf weedsBleaching activity[2]
Insecticides Methyl BenzoateVarious agricultural and stored product pestsContact toxicant, fumigant, ovicidal, repellent
Insecticides Dichloro-allyloxy-phenol derivativesDiamondback moth (Plutella xylostella)Good activity at 6.25 mg/L[3]

Experimental Protocols

The following sections provide a hypothetical experimental workflow for the synthesis and evaluation of a novel agrochemical candidate derived from this compound.

Synthesis of a Hypothetical Herbicide Candidate: A Substituted Phenyl Ether

This protocol describes a hypothetical synthesis of a phenyl ether derivative, a common structural motif in herbicides, using this compound as a starting material.

Objective: To synthesize Methyl 4-chloro-3-(2,4-dichlorophenoxy)benzoate.

Materials:

  • This compound

  • 2,4-dichlorophenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of this compound (1 equivalent) and 2,4-dichlorophenol (1.2 equivalents) in DMF, add potassium carbonate (2 equivalents) and copper(I) iodide (0.1 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure Methyl 4-chloro-3-(2,4-dichlorophenoxy)benzoate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Hypothetical Synthesis Workflow:

Synthesis_Workflow Start Start Materials: - this compound - 2,4-dichlorophenol - Reagents (K2CO3, CuI, DMF) Reaction Ullmann Condensation Reaction (120 °C, 12-24h, N2 atm) Start->Reaction Workup Aqueous Workup - Quench with water - Extraction with Ethyl Acetate Reaction->Workup Purification Purification - Brine wash - Drying (Na2SO4) - Column Chromatography Workup->Purification Product Final Product: Methyl 4-chloro-3-(2,4-dichlorophenoxy)benzoate Purification->Product Analysis Characterization (NMR, MS) Product->Analysis Herbicidal_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Collection & Analysis Prep_Compound Prepare Test Compound Solutions (various concentrations) Application Apply Test Solutions to Growth Medium Prep_Compound->Application Prep_Seeds Sow Weed Seeds (Monocot & Dicot) Prep_Seeds->Application Incubation Incubate in Growth Chamber (Controlled Conditions) Application->Incubation Assessment Assess Germination and Seedling Growth (after 7-14 days) Incubation->Assessment Calculation Calculate % Inhibition and EC50 Assessment->Calculation HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Photo-bleaching (White Symptoms) Chlorophyll->Bleaching Leads to HPPD_Inhibitor Hypothetical Herbicide (Derived from Methyl 4-chloro-3-hydroxybenzoate) HPPD_Inhibitor->HPPD Inhibits HPPD->HGA

References

Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 4-chloro-3-hydroxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-chloro-3-hydroxybenzoate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reaction conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Fischer-Speier esterification of 4-chloro-3-hydroxybenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.

Q2: Why is a large excess of methanol typically used in the reaction?

A2: According to Le Chatelier's principle, using a large excess of one of the reactants (in this case, methanol) shifts the reaction equilibrium towards the products to counteract the change in concentration. This increases the conversion of the carboxylic acid to the ester, thereby improving the overall yield of this compound.

Q3: What is the role of the strong acid catalyst?

A3: The strong acid catalyst, typically sulfuric acid, serves two primary functions in the Fischer esterification. First, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol).[1] Second, it acts as a dehydrating agent, removing the water formed during the reaction, which helps to drive the equilibrium towards the product side.[1]

Q4: Are there any significant side reactions to be aware of?

A4: Yes, particularly when using concentrated sulfuric acid with a phenolic substrate. Potential side reactions include sulfonation of the aromatic ring and dehydration.[2] It is also possible for etherification of the phenolic hydroxyl group to occur, especially at higher temperatures. Careful control of reaction conditions is crucial to minimize these unwanted byproducts.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the esterification can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting material (4-chloro-3-hydroxybenzoic acid) and, if available, a pure sample of the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Suggestion Rationale
Insufficient Catalyst Increase the amount of acid catalyst (e.g., sulfuric acid) incrementally.The catalyst is essential for protonating the carboxylic acid and facilitating the reaction. An insufficient amount will result in a slow or incomplete reaction.
Reaction Has Not Reached Equilibrium Increase the reaction time and monitor the progress by TLC until no further change is observed.Fischer esterification is an equilibrium-limited reaction and may require several hours to reach completion.
Presence of Water in Reactants Use anhydrous methanol and ensure the 4-chloro-3-hydroxybenzoic acid is thoroughly dried before use.Water will shift the equilibrium back towards the reactants, hydrolyzing the ester product and reducing the yield.
Low Reaction Temperature Ensure the reaction is maintained at a suitable temperature (e.g., refluxing methanol, ~65 °C).The reaction rate is temperature-dependent. Too low a temperature will result in a very slow reaction rate.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Suggestion Rationale
Unreacted Starting Material Ensure the reaction has gone to completion by extending the reaction time. During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.4-chloro-3-hydroxybenzoic acid is acidic and can be removed from the organic product by an aqueous base wash.
Formation of Side Products (e.g., sulfonated or etherified byproducts) Avoid excessively high temperatures and prolonged reaction times. Consider using a milder catalyst, such as p-toluenesulfonic acid, or a solid acid catalyst.Harsher conditions (high temperature, strong acid) can promote side reactions like sulfonation or etherification of the phenol group.[2]
Residual Catalyst Thoroughly wash the organic phase with water and then brine during the workup to remove any remaining acid catalyst.The acid catalyst is soluble in the aqueous phase and can be removed by washing.

Experimental Protocols

Detailed Methodology for Fischer-Speier Esterification

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

  • 4-chloro-3-hydroxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-hydroxybenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain this temperature with stirring. Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator. Dissolve the residue in ethyl acetate.

  • Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield and purity of the final product. The data presented here is based on general principles of Fischer esterification and may need to be optimized for your specific experimental setup.

Table 1: Effect of Catalyst Concentration on Yield (Analogous Reaction)

Catalyst (H₂SO₄) Concentration (mol%)Reaction Time (h)Conversion (%)
1865
2885
58>95

Note: Data is illustrative for a typical Fischer esterification and will vary based on the specific substrate and conditions.

Table 2: Effect of Reaction Temperature on Yield and Purity (Analogous Reaction)

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
50127098
65 (Reflux)69297
8049090 (potential for more side products)

Note: Data is illustrative for a typical Fischer esterification and will vary based on the specific substrate and conditions.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-chloro-3-hydroxybenzoic acid in anhydrous methanol add_catalyst Add conc. H₂SO₄ (catalyst) start->add_catalyst reflux Heat to reflux (~65 °C, 4-8h) add_catalyst->reflux cool Cool to RT reflux->cool evaporate Remove excess methanol cool->evaporate dissolve Dissolve in ethyl acetate evaporate->dissolve wash Wash with H₂O, NaHCO₃, brine dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify product Methyl 4-chloro-3- hydroxybenzoate purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Product Yield? check_time Reaction time sufficient? start->check_time Yes check_catalyst Sufficient catalyst? check_time->check_catalyst Yes increase_time Increase reaction time check_time->increase_time No check_water Anhydrous conditions? check_catalyst->check_water Yes increase_catalyst Increase catalyst amount check_catalyst->increase_catalyst No check_temp Correct temperature? check_water->check_temp Yes use_anhydrous Use anhydrous reagents check_water->use_anhydrous No increase_temp Increase temperature check_temp->increase_temp No solution Yield should improve check_temp->solution Yes increase_time->solution increase_catalyst->solution use_anhydrous->solution increase_temp->solution

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Side reactions and byproduct formation in "Methyl 4-chloro-3-hydroxybenzoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-chloro-3-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Fischer-Speier esterification of 4-chloro-3-hydroxybenzoic acid with methanol, utilizing a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reversible reaction is a standard procedure for converting carboxylic acids into esters.[1]

Q2: What are the primary side reactions and byproducts to anticipate during this synthesis?

A2: The main side reactions and resulting byproducts include:

  • Incomplete Reaction: Due to the equilibrium nature of the Fischer esterification, the reaction may not go to completion, leaving unreacted 4-chloro-3-hydroxybenzoic acid in the final mixture.

  • Hydrolysis: As water is a byproduct of the esterification, it can hydrolyze the ester product, this compound, back to the starting carboxylic acid, especially during workup if conditions are not carefully controlled.[2]

  • O-methylation: The phenolic hydroxyl group can undergo methylation to form Methyl 4-chloro-3-methoxybenzoate. This is more likely to occur under harsh reaction conditions, such as high temperatures or prolonged reaction times.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): This is a straightforward and rapid method. The starting material, 4-chloro-3-hydroxybenzoic acid, is more polar and will have a lower Rf value compared to the less polar product, this compound. A suitable mobile phase is typically a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For more precise and quantitative monitoring, HPLC is the preferred method. It allows for the accurate determination of the remaining starting material and the formation of the desired product and byproducts.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed to identify and quantify the components of the reaction mixture, including the desired product and any volatile byproducts.[6][7][8]

Q4: What is a typical yield and purity for this synthesis?

A4: With proper optimization to drive the reaction equilibrium towards the product, yields for Fischer esterifications can be high. For the synthesis of Methyl 3-chloro-4-hydroxybenzoate, a yield of 83% has been reported after purification.[9] The final purity is highly dependent on the effectiveness of the purification method used to remove unreacted starting materials and byproducts.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction (Equilibrium not shifted towards products) Increase the excess of methanol: Using methanol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester. Remove water as it forms: Employ a Dean-Stark apparatus during reflux to azeotropically remove the water produced, thus preventing the reverse reaction (hydrolysis). Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.[10] Increase reaction time: Monitor the reaction by TLC or HPLC and continue heating until the starting material is consumed.
Product Loss During Workup Ensure complete extraction: Thoroughly extract the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate) multiple times. Careful neutralization: When neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), add the base slowly and monitor the pH to avoid hydrolysis of the ester product under basic conditions.
Inefficient Catalyst Use a strong acid catalyst: Ensure a sufficient catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid is used. Consider alternative catalysts: For challenging esterifications, solid acid catalysts like sulfated zirconia or acidic resins can be employed and are easily removed by filtration.[11]
Problem 2: Presence of Impurities in the Final Product
Impurity Identification Troubleshooting and Purification
Unreacted 4-chloro-3-hydroxybenzoic acid A more polar spot on TLC (lower Rf) than the product. A distinct peak in the HPLC chromatogram.Drive the reaction to completion: See "Incomplete Reaction" under Problem 1. Purification: During workup, wash the organic layer with a mild base like saturated sodium bicarbonate solution to extract the acidic starting material. Recrystallization or column chromatography can also be effective.
Methyl 4-chloro-3-methoxybenzoate (O-methylated byproduct) An impurity peak with a similar retention time to the product in HPLC. The mass spectrum will show a molecular ion peak corresponding to the O-methylated product.Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective amount of acid catalyst. Purification: This byproduct has a polarity very similar to the desired product, making separation difficult. Careful column chromatography with a shallow solvent gradient is the most effective method for separation.
Hydrolysis Product (4-chloro-3-hydroxybenzoic acid) Same as unreacted starting material.Workup Conditions: Avoid prolonged exposure to acidic or basic aqueous solutions during the workup. Ensure the final product is stored under anhydrous conditions.

Data Presentation

Table 1: Summary of Potential Byproducts and Mitigation Strategies

ByproductFormation PathwayKey Mitigation StrategiesAnalytical Detection
4-chloro-3-hydroxybenzoic acidIncomplete reaction or hydrolysis of the esterUse a large excess of methanol, remove water during reaction, and perform careful workup.TLC, HPLC
Methyl 4-chloro-3-methoxybenzoateO-methylation of the phenolic hydroxyl groupAvoid high temperatures and long reaction times; use a minimal amount of catalyst.HPLC, GC-MS

Experimental Protocols

Protocol 1: Fischer Esterification of 4-chloro-3-hydroxybenzoic acid

Materials:

  • 4-chloro-3-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-hydroxybenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-40 eq), which also serves as the solvent.

  • With stirring and under cooling in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

Protocol 2: Alternative Synthesis using Thionyl Chloride

This method avoids the equilibrium limitations of Fischer esterification.

Materials:

  • 4-chloro-3-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 1-2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the excess methanol and thionyl chloride under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Visualizations

Main_Reaction_Pathway start 4-chloro-3-hydroxybenzoic acid reagent + Methanol (excess) + H₂SO₄ (cat.) start->reagent product This compound reagent->product water + Water product->water

Caption: Main reaction pathway for the synthesis of this compound via Fischer esterification.

Side_Reactions cluster_hydrolysis Hydrolysis (Reversible) cluster_omethylation O-Methylation main_product This compound starting_material 4-chloro-3-hydroxybenzoic acid main_product->starting_material + H₂O - Methanol omethylated_byproduct Methyl 4-chloro-3-methoxybenzoate main_product->omethylated_byproduct + [CH₃⁺] (e.g., from Methanol/Acid)

Caption: Key side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product? check_reaction Analyze Reaction Mixture (TLC, HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Present? incomplete->side_products No increase_excess Increase Methanol Excess Remove Water (Dean-Stark) Increase Reaction Time incomplete->increase_excess Yes optimize_conditions Optimize Temperature & Time Minimize Catalyst Amount side_products->optimize_conditions Yes (O-methylation) purification Improve Purification: - Base Wash for Acid Impurity - Column Chromatography for  O-methylated Byproduct side_products->purification Yes (Multiple Impurities) success High Yield & Purity side_products->success No increase_excess->check_reaction optimize_conditions->check_reaction purification->success

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of Methyl 4-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 4-chloro-3-hydroxybenzoate from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

Common impurities largely depend on the synthetic route. However, they typically include unreacted starting materials such as 3-chloro-4-hydroxybenzoic acid and methanol, as well as byproducts from side reactions. If the esterification is acid-catalyzed, residual acid catalyst may also be present.

Q2: What is the most effective method for purifying this compound?

The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques include:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: Highly effective for separating the desired product from impurities with different polarities.[1]

  • Acid-Base Extraction: Useful for removing acidic or basic impurities from the reaction mixture.

Q3: How can I assess the purity of the final product?

A combination of analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is the standard for quantitative analysis. Structural confirmation and qualitative purity can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). A sharp melting point range is also a good indicator of high purity.

Troubleshooting Guides

Recrystallization Issues
Symptom Possible Cause Suggested Solution
Product does not crystallize upon cooling. The solution is too dilute; an inappropriate solvent was used.Evaporate some of the solvent to increase the concentration. If crystals still do not form, try a different recrystallization solvent or a solvent pair.[2]
"Oiling out" of the product instead of crystallization. The boiling point of the solvent is higher than the melting point of the solute; impurities are present.Use a lower-boiling point solvent or a solvent pair. Ensure the crude product is as pure as possible before recrystallization.[2]
Low recovery of the purified product. The compound is too soluble in the chosen solvent; premature crystallization occurred during hot filtration.Use a less polar solvent or a solvent pair to reduce solubility. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[2]
Broad melting point range of the final product. The presence of multiple impurities.Proceed with a more rigorous purification method such as column chromatography, or perform a second recrystallization.[2]
Column Chromatography Issues
Symptom Possible Cause Suggested Solution
Poor separation of the product from impurities (overlapping spots on TLC). An inappropriate eluent system was used.Optimize the solvent system using Thin Layer Chromatography (TLC). A common starting point for esters is a mixture of ethyl acetate and a non-polar solvent like hexanes.[2]
Streaking of the compound on the column. The compound is too polar for the eluent; the column is overloaded.Add a small amount of a more polar solvent (e.g., methanol) to the eluent system. Ensure the amount of crude product loaded is appropriate for the column size.[2]
Cracking of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require optimization. A mixture of ethanol and water or ethyl acetate and hexanes are good starting points.

Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and gently warm the mixture until the solid completely dissolves.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.

Quantitative Data Summary for Purification Methods

Purification Method Parameter Typical Value
RecrystallizationExpected Purity>98%
Expected Yield70-90% (highly dependent on crude purity)
Column ChromatographyExpected Purity>99%
Expected Yield80-95%
Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating this compound from impurities with different polarities.

Methodology:

  • Eluent Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.25-0.35. A mixture of ethyl acetate and hexanes is a good starting point.[2]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Acid-Base Extraction for Removal of Acidic Impurities

This protocol is useful for removing unreacted 3-chloro-4-hydroxybenzoic acid from the crude product.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The unreacted carboxylic acid will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer.

  • Repeat: Repeat the aqueous wash one or two more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the purified product.

Visualized Workflows

PurificationWorkflow Crude Crude Methyl 4-chloro-3-hydroxybenzoate Dissolve Dissolve in Organic Solvent Crude->Dissolve Extract Acid-Base Extraction Dissolve->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate CheckPurity Purity Check (TLC/HPLC) Concentrate->CheckPurity PureProduct Pure Product Column Column Chromatography Recrystallize Recrystallization Column->Recrystallize Recrystallize->PureProduct CheckPurity->PureProduct >99% Pure CheckPurity->Column <99% Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Low Purity after Initial Purification ImpurityType Identify Impurity Type (e.g., TLC, NMR) Start->ImpurityType PolarImpurity Polar Impurity (e.g., Starting Acid) ImpurityType->PolarImpurity NonPolarImpurity Non-Polar Impurity (e.g., Byproduct) ImpurityType->NonPolarImpurity AcidBase Perform Acid-Base Extraction PolarImpurity->AcidBase ColumnChrom Optimize Column Chromatography NonPolarImpurity->ColumnChrom Recrystallize Recrystallize from Different Solvent AcidBase->Recrystallize ColumnChrom->Recrystallize FinalPurity Assess Final Purity Recrystallize->FinalPurity

Caption: Decision tree for troubleshooting sub-optimal purification results.

References

Troubleshooting low yield in the esterification of 4-chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Esterification of 4-chloro-3-hydroxybenzoic acid

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the esterification of 4-chloro-3-hydroxybenzoic acid.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Ester

Question: I am attempting to esterify 4-chloro-3-hydroxybenzoic acid but am observing a very low yield. What are the potential causes and how can I resolve this?

Answer: A low yield in the esterification of 4-chloro-3-hydroxybenzoic acid can arise from several factors, primarily related to the reaction equilibrium, potential side reactions, and reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Reaction Equilibrium Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the ester yield.[1][2][3][4]1. Use Excess Alcohol: Employ a large excess of the alcohol reactant to drive the equilibrium towards the product side, following Le Chatelier's Principle.[4][5]2. Water Removal: Actively remove water as it forms. The most common method is using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.[3][6] Alternatively, adding a dehydrating agent such as molecular sieves can be effective for smaller-scale reactions.
Side Reactions The presence of the phenolic hydroxyl group introduces the possibility of side reactions. Under harsh acidic conditions and high temperatures, the alcohol can react with the hydroxyl group to form an ether byproduct.[6] Polycondensation of the starting material can also occur.[6]1. Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. 2. Milder Catalyst: Consider using a less harsh acid catalyst. While strong acids like H2SO4 are common, alternatives like p-toluenesulfonic acid (p-TsOH) or solid acid catalysts (e.g., montmorillonite K10) can be effective and reduce side reactions.[6][7] 3. Alternative Methods: For sensitive substrates, consider milder esterification methods that do not require strong acids, such as the Steglich esterification using DCC and DMAP.[1]
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.[1] Continue the reaction until the starting material spot is no longer visible or its intensity remains constant over time.2. Optimize Temperature: Ensure the reaction is heated to a gentle reflux.[5] The optimal temperature will depend on the alcohol and solvent used.
Sub-optimal Catalyst An inappropriate or insufficient amount of acid catalyst will result in a slow or incomplete reaction.1. Use a Strong Acid Catalyst: For standard Fischer esterification, a strong protic acid like concentrated sulfuric acid or p-toluenesulfonic acid is typically required to protonate the carbonyl group effectively.[3][4]2. Catalyst Loading: Ensure an adequate amount of catalyst is used (typically 1-5 mol% relative to the carboxylic acid).
Purification Losses Significant product loss can occur during the work-up and purification steps, especially during aqueous washes if the ester has some water solubility.1. Careful Work-up: During the aqueous wash with sodium bicarbonate to neutralize the acid catalyst, be mindful of potential emulsions.[5] Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).2. Minimize Transfers: Reduce the number of transfers between flasks to minimize physical loss of the product.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for the esterification of 4-chloro-3-hydroxybenzoic acid?

A1: The most common and cost-effective method is the Fischer-Speier esterification.[8] This involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH), typically under reflux conditions.[3][4]

Q2: How can I drive the Fischer esterification reaction to completion?

A2: Since the reaction is in equilibrium, you can shift it towards the products by either using a large excess of one of the reactants (usually the cheaper alcohol) or by removing one of the products (water) as it is formed.[2][4] The use of a Dean-Stark apparatus is a highly effective method for water removal.[3][6]

Q3: I see multiple spots on my TLC plate after the reaction. What could they be?

A3: Besides your desired ester and unreacted 4-chloro-3-hydroxybenzoic acid, other spots could represent side products. A likely side product is an ether formed by the reaction of the alcohol with the phenolic hydroxyl group, especially if the reaction was run at high temperatures for an extended period.[6] You might also observe impurities from your starting materials.[9]

Q4: My crude product is colored. How can I purify it?

A4: A colored crude product suggests the presence of impurities. Standard purification techniques include recrystallization from a suitable solvent or column chromatography on silica gel.[1][10] Washing the crude product with a sodium bicarbonate solution can help remove any remaining acidic impurities.[5]

Q5: Can I use microwave irradiation to speed up the reaction?

A5: Yes, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times for esterification.[11] When using a sealed-vessel microwave, the reaction can be heated above the boiling point of the solvent, accelerating the rate. However, for equilibrium reactions like Fischer esterification, care must be taken as high temperatures can also favor the reverse reaction. A strategy to overcome this in a sealed vessel is to add the catalyst at intervals.[11]

Experimental Protocols

Protocol 1: Standard Fischer Esterification using Sulfuric Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-hydroxybenzoic acid (1.0 eq.) in the desired alcohol (e.g., ethanol, 10-20 eq.). The alcohol often serves as the solvent.[5]

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the mixture.[8]

  • Reaction: Heat the mixture to a gentle reflux for 2-6 hours. Monitor the reaction's progress by TLC.[5]

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.[3] Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and finally with brine.[3][5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[1] If necessary, purify the product further by column chromatography or recrystallization.[10]

Protocol 2: Azeotropic Esterification using a Dean-Stark Apparatus

  • Reaction Setup: To a round-bottom flask, add 4-chloro-3-hydroxybenzoic acid (1.0 eq.), the alcohol (1.5-3.0 eq.), p-toluenesulfonic acid (0.1 eq.), and an azeotropic solvent such as toluene.[3][6] Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, with the water separating to the bottom and the toluene returning to the flask. Continue refluxing until no more water is collected in the trap.[6]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water, saturated sodium bicarbonate solution, and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product as needed.[1]

Data Presentation

Table 1: Representative Yields for Esterification of p-Hydroxybenzoic Acid with Various Alcohols

The following table, adapted from an azeotropic esterification method, illustrates typical yields that can be expected. While this data is for p-hydroxybenzoic acid, it provides a useful benchmark for the esterification of substituted hydroxybenzoic acids.

AlcoholReaction Time (h)Yield (%)
Methanol4.095
Ethanol5.094
n-Propanol5.592
n-Butanol6.090

Data adapted from a study on azeotropic esterification of p-hydroxybenzoic acid.[6]

Visualizations

G cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting Actions cluster_result Outcome start Low Ester Yield check_tlc Check TLC: Any Starting Material Left? start->check_tlc increase_time_temp Increase Reaction Time/Temp Re-check TLC check_tlc->increase_time_temp Yes drive_equilibrium Drive Equilibrium: - Add excess alcohol - Use Dean-Stark check_tlc->drive_equilibrium No (Equilibrium Issue) check_side_products Multiple Spots on TLC? milder_conditions Use Milder Conditions: - Lower temperature - Milder catalyst (p-TsOH) check_side_products->milder_conditions Yes (Side Reactions) optimize_purification Optimize Purification: - Careful work-up - Recrystallize or chromatograph check_side_products->optimize_purification No (Purification Issue) increase_time_temp->check_tlc drive_equilibrium->check_side_products end Improved Yield milder_conditions->end optimize_purification->end

Caption: Troubleshooting workflow for low yield in esterification.

G cluster_side_reaction Potential Side Reaction acid 4-Chloro-3-hydroxybenzoic Acid protonated_acid Protonated Carbonyl acid->protonated_acid + H+ ether Ether Byproduct acid->ether + R-OH, Harsh Conditions (at phenolic -OH) alcohol Alcohol (R-OH) tetrahedral_intermediate Tetrahedral Intermediate catalyst H+ (Acid Catalyst) protonated_acid->tetrahedral_intermediate + R-OH proton_transfer Protonated Intermediate (H2O is leaving group) tetrahedral_intermediate->proton_transfer Proton Transfer ester Ester Product proton_transfer->ester - H2O, -H+ water Water (H2O)

Caption: Reaction pathway for Fischer esterification of 4-chloro-3-hydroxybenzoic acid.

References

"Methyl 4-chloro-3-hydroxybenzoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of Methyl 4-chloro-3-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][2] It is stable under these recommended storage conditions.[1]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, which includes an ester, a phenol, and a chlorinated aromatic ring, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-hydroxybenzoic acid and methanol. This process is also known as saponification under basic conditions.[3]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products. Oxidation can be initiated by atmospheric oxygen, oxidizing agents, or light.

  • Photodegradation: Chlorinated aromatic compounds can undergo degradation upon exposure to light, which may involve dechlorination or other complex reactions.

Q3: I observed a color change in my sample of this compound. What could be the cause?

A3: A color change, such as the development of a yellow or brown tint, is most likely due to the oxidation of the phenolic hydroxyl group. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ion impurities. Ensure the compound is stored under an inert atmosphere and protected from light to minimize oxidation.

Q4: My reaction yield using this compound is lower than expected. Could stability be an issue?

A4: Yes, instability could be a contributing factor. If your reaction is run in an aqueous solution with a high or low pH, hydrolysis of the methyl ester may be occurring, consuming your starting material. Consider buffering your reaction medium or using a non-aqueous solvent if the reaction chemistry allows. Additionally, ensure the compound has been stored properly to prevent degradation prior to use.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change, clumping) Oxidation of the phenol group, moisture absorption.Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using an amber vial or storing it in a dark place.
Inconsistent analytical results (e.g., new peaks in HPLC/GC) Degradation of the compound.Confirm the identity of the new peaks by mass spectrometry (MS). The expected mass of the primary hydrolysis product, 4-chloro-3-hydroxybenzoic acid, would be different from the parent compound. Review storage conditions and handling procedures.
Low assay value or purity Hydrolysis or other degradation pathways.Re-test a freshly opened sample if available. If degradation is suspected, perform a forced degradation study (see experimental protocols below) to identify potential degradants and develop a stability-indicating analytical method.
Poor solubility after storage Formation of less soluble degradation products or polymers due to oxidation.Attempt to dissolve the material with gentle heating or sonication. If solubility issues persist, the material may be significantly degraded and should not be used.

Quantitative Data on Stability

Table 1: Illustrative Hydrolytic Stability of a Substituted Methyl Benzoate

Condition Time (hours) % Degradation Primary Degradant
0.1 N HCl (aq) at 60°C245.24-chloro-3-hydroxybenzoic acid
pH 7 Buffer (aq) at 60°C24< 1.0Not Applicable
0.1 N NaOH (aq) at 25°C415.84-chloro-3-hydroxybenzoic acid

Table 2: Illustrative Photostability of a Chlorinated Phenolic Compound

Light Source Exposure Duration % Degradation Observations
ICH Option 1 (Cool white fluorescent and near UV)1.2 million lux hours and 200 W h/m²8.5Slight yellowing of the solid sample.
Dark ControlSame as above< 0.5No change observed.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Solutions:

    • Prepare solutions of this compound at a concentration of 1 mg/mL in the following media:

      • 0.1 N Hydrochloric Acid

      • Purified Water

      • 0.1 N Sodium Hydroxide

  • Stress Conditions:

    • Incubate the acidic and water solutions at 60°C for 24 hours.

    • Keep the basic solution at room temperature (25°C) for 4 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each solution.

    • Neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).

    • Determine the percentage of degradation by comparing the peak area of the parent compound to that of an unstressed control.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Solution:

    • Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Add 3% hydrogen peroxide to the solution.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of the solution.

    • Quench the reaction if necessary (e.g., by adding sodium bisulfite).

    • Analyze the sample by HPLC to determine the extent of degradation.

Signaling Pathways and Workflows

cluster_hydrolysis Hydrolytic Degradation Pathway parent This compound acid_cond Acidic Conditions (H+) parent->acid_cond H+ catalyst base_cond Basic Conditions (OH-) parent->base_cond Saponification product 4-chloro-3-hydroxybenzoic Acid + Methanol acid_cond->product base_cond->product

Caption: Hydrolytic degradation of this compound.

cluster_oxidation Oxidative Degradation Pathway parent_ox This compound oxidants Oxidizing Agents (O2, H2O2, Light) parent_ox->oxidants Initiation intermediate Phenoxy Radical Intermediate oxidants->intermediate products_ox Quinone-type Structures & Polymeric Products intermediate->products_ox Further Reactions

Caption: Oxidative degradation of this compound.

cluster_workflow Stability Testing Workflow start Obtain Sample of This compound forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) start->forced_deg method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_deg->method_dev method_val Validate Analytical Method method_dev->method_val stability_study Conduct Long-Term and Accelerated Stability Studies method_val->stability_study end Establish Shelf-Life and Storage Conditions stability_study->end

Caption: General workflow for stability testing.

References

Technical Support Center: Purification of Methyl 4-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of Methyl 4-chloro-3-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

The most common impurities originate from the starting materials and the reaction byproducts of the Fischer-Speier esterification. These typically include:

  • Unreacted 3-chloro-4-hydroxybenzoic acid: Due to the reversible nature of esterification, incomplete conversion is a common source of this impurity.

  • Residual acid catalyst: If an acid catalyst such as sulfuric acid is used, it must be completely removed during the workup.

  • Side-reaction products: Although less common in standard Fischer esterification, side reactions can lead to other structurally related impurities.

Q2: What is the first purification step I should take after the synthesis reaction?

An initial acid-base extraction is a highly effective first step to remove the acidic starting material, 3-chloro-4-hydroxybenzoic acid, and any residual acid catalyst. This involves dissolving the crude product in an organic solvent like ethyl acetate and washing it with an aqueous basic solution, such as sodium bicarbonate.

Q3: Is recrystallization a suitable method for purifying this compound?

Yes, recrystallization is a powerful technique for purifying solid organic compounds and can be very effective for this compound, especially for removing small amounts of impurities. The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.

Q4: When should I consider using column chromatography?

Column chromatography is recommended when:

  • The crude product contains a significant amount of impurities.

  • Impurities have similar solubility characteristics to the product, making recrystallization ineffective.

  • A very high degree of purity (>99%) is required.

Q5: How can I assess the purity of my final product?

A combination of analytical methods is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp and well-defined melting point range is a good indicator of high purity.

Troubleshooting Guides

Recrystallization Issues
SymptomPossible CauseSuggested Solution
Product does not crystallize. The solution is too dilute, or the chosen solvent is too good a solvent at low temperatures.Concentrate the solution by evaporating some of the solvent. If crystals still do not form, try a different solvent or a solvent mixture (e.g., a solvent in which the compound is soluble and a non-solvent in which it is insoluble).
"Oiling out" instead of crystallization. The boiling point of the solvent may be higher than the melting point of the compound, or significant impurities are present.Use a lower-boiling point solvent or a solvent pair. Consider a preliminary purification step like acid-base extraction or column chromatography to remove impurities before recrystallization.
Low recovery of purified product. The compound has high solubility in the cold solvent, or too much solvent was used.Select a solvent in which the compound is less soluble at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals appear colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
Column Chromatography Issues
SymptomPossible CauseSuggested Solution
Poor separation of spots on TLC. The eluent (mobile phase) system is not optimal.Systematically vary the polarity of the eluent. A good starting point for esters is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4 on the TLC plate for good separation on the column.
Cracks or channels in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and the column is not allowed to run dry.
Streaking of the compound on the column. The compound is too polar for the chosen eluent, or the column is overloaded with the sample.Increase the polarity of the eluent. Ensure the amount of crude product loaded is appropriate for the size of the column (typically 1-5% of the silica gel weight).

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to remove acidic impurities, primarily the unreacted 3-chloro-4-hydroxybenzoic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be roughly half that of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the two layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh sodium bicarbonate solution one or two more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization (General Procedure)
  • Solvent Selection: Choose a suitable solvent or solvent pair. Common choices for similar compounds include methanol/water, ethanol/water, or dichloromethane/heptane. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 3: Flash Column Chromatography
  • Eluent Selection: Determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a common starting point. The target compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample.

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table provides typical performance expectations for the described purification methods based on general laboratory practices for similar compounds. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodParameterTypical Value
Recrystallization Expected Purity>98%
Expected Yield70-90%
Column Chromatography Expected Purity>99%
Expected Yield80-95%

Visualizations

PurificationWorkflow crude Crude Product extraction Acid-Base Extraction crude->extraction Dissolve in Ethyl Acetate chromatography Column Chromatography crude->chromatography For highly impure samples recrystallization Recrystallization extraction->recrystallization Partially Purified Product impurities1 Acidic Impurities (e.g., unreacted starting material) extraction->impurities1 Remove with NaHCO₃ (aq) pure_product Pure Methyl 4-chloro-3-hydroxybenzoate recrystallization->pure_product chromatography->pure_product impurities2 Other Organic Impurities chromatography->impurities2 Separate based on polarity

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals Issue oiling_out Product Oils Out start->oiling_out Issue low_recovery Low Recovery start->low_recovery Issue successful Successful Crystallization start->successful Success sol1 Concentrate Solution or Change Solvent no_crystals->sol1 Solution sol2 Use Lower Boiling Point Solvent or Purify Crude First oiling_out->sol2 Solution sol3 Use Less Solvent or a Less Solubilizing Solvent low_recovery->sol3 Solution

Caption: Troubleshooting logic for common recrystallization problems.

Improving the selectivity of reactions involving "Methyl 4-chloro-3-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 4-chloro-3-hydroxybenzoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving selective reactions with this compound?

A1: The primary challenges stem from the presence of multiple reactive sites: the phenolic hydroxyl group, the methyl ester, and the activated aromatic ring. Key issues include:

  • Chemoselectivity: Differentiating between the nucleophilic phenolic hydroxyl group and the electrophilic ester group.

  • Regioselectivity: Controlling the position of substitution on the aromatic ring, which is influenced by the directing effects of the hydroxyl (ortho, para-directing) and chloro (ortho, para-directing) substituents.

Q2: How can I selectively protect the hydroxyl group of this compound?

A2: Protecting the phenolic hydroxyl group is crucial for preventing unwanted side reactions during subsequent transformations. The choice of protecting group depends on the reaction conditions of the following steps. Common protecting groups for phenols include benzyl ethers, silyl ethers (e.g., TBDMS), and acetate esters. For base-sensitive substrates, using a mild base like potassium carbonate is recommended.

Q3: What factors influence the regioselectivity of electrophilic aromatic substitution on this compound?

A3: The regioselectivity is primarily governed by the directing effects of the existing substituents. The hydroxyl group is a strong activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The positions ortho and para to the powerful hydroxyl group (C2 and C6) are the most activated and therefore the most likely sites for electrophilic attack.

Q4: Can the ester group be hydrolyzed without affecting the chloro and hydroxyl groups?

A4: Yes, selective hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under basic conditions, for instance, using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. These mild conditions typically do not affect the C-Cl bond or the phenolic hydroxyl group.

Troubleshooting Guides

Issue 1: Poor yield in O-alkylation or O-acylation reactions.
  • Problem: Low yield of the desired ether or ester product, with unreacted starting material remaining.

  • Possible Cause 1: Inappropriate base. Strong bases like NaOH or KOH can lead to competing hydrolysis of the methyl ester.

  • Solution 1: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

  • Possible Cause 2: Steric hindrance. Bulky alkylating or acylating agents may react slowly.

  • Solution 2: Increase the reaction temperature or use a more reactive electrophile. For instance, use an acid chloride or anhydride for acylation instead of a carboxylic acid with a coupling agent.

Issue 2: Formation of multiple products in electrophilic aromatic substitution (e.g., nitration, halogenation).
  • Problem: A mixture of regioisomers is obtained, making purification difficult.

  • Possible Cause: The combined directing effects of the hydroxyl and chloro groups lead to substitution at multiple positions. The hydroxyl group strongly activates the C2 and C6 positions.

  • Solution:

    • Protect the hydroxyl group: Converting the hydroxyl group to a bulkier ether (e.g., benzyl ether) can sterically hinder the C2 position, favoring substitution at the C6 position.

    • Control reaction conditions: Lowering the reaction temperature and using a less reactive electrophile can increase the selectivity for the most activated position.

Data Summary: O-Alkylation Conditions
ElectrophileBaseSolventTemperature (°C)Yield (%)Reference
Ethyl BromoacetateK₂CO₃DMF8095
Benzyl BromideK₂CO₃Acetonitrile80Not specified
Propargyl BromideK₂CO₃AcetoneReflux98

Experimental Protocols

Protocol 1: Selective O-Alkylation of this compound

This protocol describes the synthesis of Methyl 3-(benzyloxy)-4-chlorobenzoate.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the base.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Visual Guides

Decision Workflow for Selective Reactions

start Start: this compound q1 Desired Reaction Site? start->q1 hydroxyl Hydroxyl Group (O-alkylation/acylation) q1->hydroxyl  OH ring Aromatic Ring (Electrophilic Substitution) q1->ring Ring ester Ester Group (Hydrolysis) q1->ester Ester mild_base Use Mild Base (K2CO3, Cs2CO3) hydroxyl->mild_base protect Protect Hydroxyl Group (e.g., Benzyl ether) ring->protect lih Use LiOH in THF/H2O ester->lih proceed Proceed with Ring Substitution protect->proceed product1 Desired O-substituted Product mild_base->product1 product3 Carboxylic Acid Product lih->product3 deprotect Deprotect Hydroxyl Group proceed->deprotect product2 Desired Ring-substituted Product deprotect->product2

Caption: Decision tree for achieving selective reactions.

Regioselectivity in Electrophilic Aromatic Substitution

Caption: Influence of substituents on electrophilic attack.

Technical Support Center: Scaling Up Methyl 4-chloro-3-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 4-chloro-3-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to pilot and industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method is the Fischer-Speier esterification of 4-chloro-3-hydroxybenzoic acid with methanol, using a strong acid catalyst. This reaction is well-understood, uses readily available starting materials, and can be adapted for large-scale production.

Q2: My reaction yield is low when scaling up. What are the likely causes?

A2: Low yields during scale-up are often due to the reversible nature of Fischer esterification. The primary culprits are typically:

  • Incomplete conversion: The reaction has reached equilibrium without being driven sufficiently toward the product.

  • Presence of water: Water is a byproduct of the reaction, and its accumulation can shift the equilibrium back towards the starting materials through hydrolysis of the ester.

  • Suboptimal reaction conditions: The temperature, catalyst concentration, or reaction time may not be optimized for the larger scale.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The main safety concerns are:

  • Exothermic reaction: The esterification reaction can be exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. This can lead to a runaway reaction if not properly controlled.

  • Use of strong acids: Strong acid catalysts like sulfuric acid are corrosive and require careful handling and specialized equipment.

  • Solvent flammability: Methanol is flammable and requires appropriate storage and handling procedures to prevent fires or explosions.

Q4: What are the common impurities and byproducts I should expect?

A4: Common impurities include unreacted 4-chloro-3-hydroxybenzoic acid, excess methanol, and the acid catalyst. Potential byproducts can arise from side reactions, such as:

  • Dimerization or polymerization: Under certain conditions, self-condensation of the starting material or product can occur.

  • Further chlorination: If a chlorinating agent is present or formed in situ, further chlorination of the aromatic ring is a possibility.[1]

  • Ether formation: Dehydration of methanol can lead to the formation of dimethyl ether, especially at higher temperatures.

Q5: How can I effectively monitor the reaction progress at a large scale?

A5: While Thin Layer Chromatography (TLC) is useful at the lab scale, High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress in a production setting. HPLC provides quantitative data on the consumption of starting materials and the formation of the product and byproducts, allowing for precise determination of reaction completion.

Troubleshooting Guides

Issue 1: Low or Stagnant Reaction Yield
Potential Cause Troubleshooting Step
Equilibrium Limitation - Increase the molar excess of methanol (e.g., from 3-5 equivalents to 10-15 equivalents).- Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Insufficient Catalyst Activity - Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).- Ensure the catalyst is not deactivated by impurities in the starting materials.
Inadequate Mixing - Increase the agitation speed to improve mass transfer.- For very large reactors, evaluate the impeller design and reactor baffling to ensure homogeneity.
Low Reaction Temperature - Increase the reaction temperature to the reflux temperature of methanol to improve the reaction rate.
Issue 2: High Levels of Impurities in the Crude Product
Potential Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time and monitor for completion using HPLC.- Re-evaluate the reaction temperature and catalyst loading.
Byproduct Formation - Optimize the reaction temperature; lower temperatures may reduce the formation of some byproducts.- Ensure high purity of starting materials to avoid introducing contaminants that could lead to side reactions.
Inefficient Work-up - Ensure complete neutralization of the acid catalyst during the work-up.- Optimize the extraction and washing steps to effectively remove unreacted starting materials and water-soluble impurities.
Issue 3: Difficult Product Isolation and Purification
Potential Cause Troubleshooting Step
Poor Crystallization - Screen different solvents or solvent mixtures for recrystallization to achieve better crystal formation and purity.- Control the cooling rate during crystallization; slower cooling often leads to larger, purer crystals.
Oily Product - This can be due to residual solvent or impurities. Ensure the product is thoroughly dried under vacuum.- Consider a secondary purification step like column chromatography for high-purity requirements.
Emulsion Formation During Extraction - Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.

Data Presentation

Table 1: Impact of Methanol Equivalents on Yield (Illustrative Data)
Scale4-chloro-3-hydroxybenzoic acid (moles)Methanol (equivalents)Catalyst (H₂SO₄, mol%)Reaction Time (h)Yield (%)Purity (HPLC, %)
Lab15288598.5
Lab110289298.7
Pilot10052128298.1
Pilot100102129098.4

Disclaimer: The data in this table is illustrative and based on typical outcomes for Fischer esterification reactions. Actual results may vary depending on specific experimental conditions.

Table 2: Comparison of Process Parameters at Different Scales (Illustrative Data)
ParameterLaboratory Scale (1 L flask)Pilot Scale (100 L reactor)Industrial Scale (1000 L reactor)
Typical Batch Size 100 - 200 g10 - 20 kg100 - 200 kg
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation.Reduced surface-area-to-volume ratio; requires jacketed cooling.Low surface-area-to-volume ratio; requires efficient cooling systems and careful control of addition rates.
Mixing Magnetic or overhead stirrer; generally efficient.Mechanical agitator; requires optimization of speed and impeller design.High-torque mechanical agitator; potential for dead zones.
Reaction Monitoring TLC, HPLCIn-process HPLCIn-process HPLC, process analytical technology (PAT)
Purification Method Recrystallization, Flash ChromatographyRecrystallization, CentrifugationRecrystallization, Centrifugation, Distillation

Disclaimer: The parameters in this table are generalized for scaling up chemical processes and should be adapted for the specific synthesis of this compound.

Experimental Protocols

Laboratory-Scale Synthesis (Illustrative Protocol)
  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 4-chloro-3-hydroxybenzoic acid (100 g, 0.58 mol).

  • Reagent Addition: Add methanol (232 g, 7.25 mol, 12.5 equivalents) to the flask and stir to dissolve the solid.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (5.7 g, 0.058 mol, 10 mol%) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 500 mL of water. Extract the product with ethyl acetate (3 x 200 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) to neutralize the acid, followed by brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Considerations for Scale-Up
  • Reactor: Use a glass-lined or stainless steel reactor with appropriate corrosion resistance for acidic conditions.

  • Heating and Cooling: The reactor should have a jacket for precise temperature control. A robust cooling system is essential to manage the exotherm of the reaction.

  • Reagent Addition: For larger scales, consider adding the sulfuric acid catalyst subsurface to improve dispersion and prevent localized heating.

  • Agitation: Ensure the reactor is equipped with an agitator that can provide sufficient mixing for the entire batch volume.

  • Water Removal: For pilot and industrial scales, a Dean-Stark trap integrated into the reactor setup is highly recommended to continuously remove water and drive the reaction to completion.

  • Safety: Implement process safety management (PSM) protocols, including pressure relief systems and emergency shutdown procedures.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Starting_Materials 4-chloro-3-hydroxybenzoic acid + Methanol Reaction Esterification (Reflux) Starting_Materials->Reaction Catalyst H₂SO₄ Catalyst->Reaction Quenching Quench with Water Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with NaHCO₃ & Brine Extraction->Washing Drying_Concentration Dry & Concentrate Washing->Drying_Concentration Crude_Product Crude Product Drying_Concentration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Troubleshooting_Tree Start Low Yield Issue Check_Completion Is the reaction complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Incomplete Increase reaction time/temp or catalyst loading Incomplete->Action_Incomplete Check_Water Is water being effectively removed? Complete->Check_Water Water_Present Water Accumulation Check_Water->Water_Present No No_Water Water is Removed Check_Water->No_Water Yes Action_Water Use Dean-Stark trap or add more excess methanol Water_Present->Action_Water Check_Workup Review work-up and purification steps for losses No_Water->Check_Workup

References

Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 4-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 4-chloro-3-hydroxybenzoate, typically via Fischer esterification of 4-chloro-3-hydroxybenzoic acid, using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Fischer esterification of 4-chloro-3-hydroxybenzoic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] The reaction is reversible, and using excess methanol helps drive the equilibrium towards the formation of the desired methyl ester product.[3][4]

Q2: Why is it crucial to monitor the reaction?

A2: Reaction monitoring is essential to determine the point of completion, ensuring the starting material is consumed and maximizing the yield of the product. It also helps in identifying the formation of any side products. Incomplete or over-running reactions can complicate the purification process and lead to lower overall yields.

Q3: What are the key differences between TLC and HPLC for reaction monitoring?

A3: TLC is a rapid, qualitative, and cost-effective technique ideal for quick checks of reaction progress at the bench. It helps visualize the disappearance of starting materials and the appearance of products.[5] HPLC provides quantitative data, offering higher resolution, sensitivity, and the ability to precisely measure the concentration of reactants, products, and byproducts.[6][7]

Q4: How do I interpret the results from my TLC plate?

A4: On a normal-phase silica TLC plate, the starting material, 4-chloro-3-hydroxybenzoic acid, is more polar than the product, this compound. Therefore, the starting material will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate), while the product will have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Q5: What are potential side products in this esterification?

A5: Potential side reactions are generally minimal under standard Fischer esterification conditions. However, if the temperature is too high or the reaction time is excessively long, ether formation (if other hydroxyl-containing impurities are present) or other degradation pathways could occur, though this is less common for phenolic hydroxyl groups under these conditions. Inefficient catalysis might simply result in an incomplete reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-hydroxybenzoic acid (1.0 eq).

  • Reagents: Add a large excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 65°C) and stir.

  • Monitoring: Monitor the reaction progress at regular intervals (e.g., every 60 minutes) using the TLC and/or HPLC methods described below.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.[2][8]

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate (e.g., Silica Gel 60 F254), gently draw a baseline with a pencil about 1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spotting:

    • Dissolve a small amount of the starting material (4-chloro-3-hydroxybenzoic acid) in methanol and spot it on the 'SM' lane.

    • Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on the 'RM' lane.

    • On the 'C' lane, first spot the starting material, then spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline. Cover the chamber.

  • Visualization: Allow the solvent to ascend near the top of the plate. Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Analysis: The reaction is complete when the starting material spot (lower Rf) in the 'RM' lane has disappeared, and a new product spot (higher Rf) is prominent.

Protocol 3: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • System & Column: Use a reverse-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 50:50 v/v), with 0.1% phosphoric acid or formic acid added to both solvents to ensure sharp peaks for the acidic components.[10]

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute it significantly with the mobile phase before injection to avoid column overload.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: Ambient or controlled at 30°C

  • Analysis: The starting material, being more polar, will have a shorter retention time than the less polar ester product. The reaction is complete when the peak corresponding to 4-chloro-3-hydroxybenzoic acid is no longer detected, and the peak for this compound has reached its maximum area.

Data Presentation

The following tables provide representative data for TLC and HPLC analysis. Note that actual Rf and retention times should be determined experimentally.

Table 1: Representative TLC Data

CompoundMobile Phase (v/v)Rf Value (Approx.)
4-chloro-3-hydroxybenzoic acid30% Ethyl Acetate / Hexane0.25
This compound30% Ethyl Acetate / Hexane0.60

Table 2: Representative HPLC Data

CompoundStationary PhaseMobile Phase (v/v)Retention Time (Approx.)
4-chloro-3-hydroxybenzoic acidC1850% Acetonitrile / 50% Water + 0.1% H₃PO₄3.5 min
This compoundC1850% Acetonitrile / 50% Water + 0.1% H₃PO₄6.2 min

Troubleshooting Guides

TLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Streaking/Elongated Spots Sample is too concentrated (overloaded).Dilute the sample before spotting.[8]
Compound is highly acidic/basic.Add a small amount of acetic acid (0.1-1%) to the mobile phase to suppress ionization of the acidic starting material.[8]
Inappropriate mobile phase polarity.Adjust the polarity of the mobile phase.
Spots Not Moving (Rf ≈ 0) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Spots at Solvent Front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).
Uneven Solvent Front TLC plate is touching the side of the chamber or filter paper.Ensure the plate is centered in the chamber and not touching the sides.
Edge of the plate is chipped.Use a new, undamaged plate.
HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with residual silanols on the column.Lower the pH of the mobile phase (e.g., to 2.5-3.0 with phosphoric acid) to keep the carboxylic acid protonated.[9]
Column overload.Dilute the sample or reduce the injection volume.[9]
Column contamination or void formation.Back-flush the column or replace it if necessary. Use a guard column.
Broad Peaks High dead volume in the system.Check and tighten all fittings. Use shorter tubing where possible.
Column is degrading.Replace the column.
Shifting Retention Times Mobile phase composition is changing.Ensure mobile phase components are well-mixed and degassed.
Column temperature is fluctuating.Use a column oven to maintain a constant temperature.
Flow rate is unstable.Check the pump for leaks or bubbles.
High Backpressure Blockage in the system (e.g., frit, guard column).Systematically disconnect components to isolate the blockage. Back-flush or replace the blocked part.[2]
Buffer precipitation in the mobile phase.Ensure the buffer is fully dissolved and miscible with the organic solvent.

Visualizations

Workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Analysis & Decision start Mix Reactants: 4-chloro-3-hydroxybenzoic acid + Methanol + H₂SO₄ reflux Heat to Reflux start->reflux sample Take Aliquot reflux->sample tlc TLC Analysis sample->tlc hplc HPLC Analysis sample->hplc decision Reaction Complete? tlc->decision hplc->decision workup Proceed to Work-up & Purification decision->workup Yes continue_reflux Continue Reflux & Monitor Again decision->continue_reflux No continue_reflux->reflux Troubleshooting start Problem Observed (e.g., Peak Tailing in HPLC) cause1 Chemical Cause? start->cause1 cause2 Instrumental Cause? start->cause2 sol1a Check Mobile Phase pH. Is it > 2 units from pKa? cause1->sol1a Yes sol1c Check Sample Concentration. Is it too high? cause1->sol1c No sol2a Check Column Health. Is it old or contaminated? cause2->sol2a Yes sol2c Check for Dead Volume. Are fittings tight? cause2->sol2c No sol1b Lower pH to ~2.5 with H₃PO₄ sol1a->sol1b sol1d Dilute Sample / Reduce Injection Volume sol1c->sol1d sol2b Back-flush or Replace Column sol2a->sol2b sol2d Check and Tighten Fittings, Use Shorter Tubing sol2c->sol2d

References

Preventing decomposition of "Methyl 4-chloro-3-hydroxybenzoate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 4-chloro-3-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experiments.

Disclaimer: Specific stability data for this compound is not extensively available in public literature. The guidance provided here is based on the chemical properties of phenolic esters and data from structurally similar compounds, such as substituted benzoates and parabens.

Troubleshooting Guide

This guide addresses specific issues you might encounter, providing potential causes and recommended actions.

Issue Potential Cause(s) Recommended Action(s)
Discoloration of the solid compound (e.g., turning pinkish or brownish) - Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. - Contamination: Introduction of impurities during handling.- Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Protect from light by using amber vials or storing in a dark place. - Use high-purity solvents and clean equipment to avoid contamination. - Perform a purity check using HPLC or GC-MS.
Decreased purity observed in analytical tests (e.g., HPLC, GC-MS) - Hydrolysis: As an ester, the compound is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases. This leads to the formation of 4-chloro-3-hydroxybenzoic acid and methanol. - Thermal Decomposition: Elevated temperatures can accelerate degradation.- Ensure the compound is stored in a tightly sealed container in a desiccator to protect from moisture. - Avoid storage in acidic or basic conditions. - Store at recommended low temperatures (see FAQ). - Re-test the purity of the material before use if degradation is suspected.
Appearance of new peaks in chromatograms - Degradation Products: The new peaks likely correspond to degradation products such as 4-chloro-3-hydroxybenzoic acid. - Contamination: Impurities from solvents, reagents, or equipment.- Identify the degradation products using techniques like LC-MS or GC-MS. - Review storage conditions and handling procedures to identify the source of degradation. - Run a blank analysis of your solvents and system to rule out contamination.
Inconsistent experimental results - Degraded Reagent: Using a partially degraded compound can lead to lower yields or unexpected side products in a reaction.- Always use a freshly opened container or a sample that has been properly stored and its purity verified. - Perform a quick purity check (e.g., TLC or a fast HPLC run) before critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, it is recommended to store this compound under the following conditions:

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the phenolic hydroxyl group.
Light Protected from light (Amber vial/dark place)Prevents photo-degradation.
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis of the ester functional group.
Q2: What are the primary signs of decomposition?

A2: The primary signs of decomposition include a change in physical appearance, such as discoloration (e.g., yellowing or browning), and a decrease in purity as detected by analytical techniques like HPLC or GC-MS. The appearance of new peaks in a chromatogram is a strong indicator of degradation.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation pathway is hydrolysis of the ester bond, which would result in the formation of 4-chloro-3-hydroxybenzoic acid and methanol. Under more severe conditions, further decomposition of the aromatic ring could occur.

Q4: How can I check the purity of my stored this compound?

A4: The purity can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization, to both quantify the compound and identify any degradation products.

Q5: What type of container should I use for storage?

A5: Use a tightly sealed, high-quality glass container, such as an amber glass vial with a PTFE-lined cap. This will protect the compound from light and air, and the inert nature of the materials will prevent contamination.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    15 10 90
    20 10 90
    22 90 10

    | 25 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute with the mobile phase to a working concentration of approximately 100 µg/mL.

Protocol 2: GC-MS Analysis for Impurity Identification

This protocol can be used to identify volatile impurities and degradation products.

  • Instrumentation: A standard Gas Chromatography system coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 50-400 amu

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like dichloromethane or ethyl acetate. Derivatization (e.g., silylation of the hydroxyl group) may be necessary to improve volatility and peak shape.

Visualizations

DecompositionPathway Potential Decomposition Pathway of this compound parent This compound degradation_product 4-chloro-3-hydroxybenzoic acid + Methanol parent->degradation_product Hydrolysis (H₂O, Acid/Base)

Caption: Potential hydrolysis pathway of this compound.

ExperimentalWorkflow General Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation Sample This compound Sample Store Store under defined conditions (Temp, Humidity, Light) Sample->Store Withdraw Withdraw aliquots at time points (T=0, T=1m, T=3m, etc.) Store->Withdraw Purity_Test Purity Analysis (HPLC/GC-MS) Withdraw->Purity_Test Impurity_ID Identify Degradation Products (MS) Purity_Test->Impurity_ID Assess_Purity Assess Purity vs. Time Purity_Test->Assess_Purity Determine_Rate Determine Degradation Rate Assess_Purity->Determine_Rate Shelf_Life Estimate Shelf-Life Determine_Rate->Shelf_Life

Caption: General experimental workflow for stability testing.

Validation & Comparative

A Comparative Guide to Purity Validation of Methyl 4-chloro-3-hydroxybenzoate by HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and research integrity. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of Methyl 4-chloro-3-hydroxybenzoate against other common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Introduction to Purity Analysis

This compound is a substituted aromatic compound with applications in chemical synthesis. Ensuring its purity is paramount to the successful outcome of subsequent reactions and the quality of the final products. The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis in terms of accuracy, precision, and sensitivity.

Primary Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture. Coupled with a UV detector, it provides a robust method for quantifying the purity of UV-active compounds like this compound.

Experimental Protocol: A Validated HPLC-UV Method

This section details a comprehensive, validated HPLC-UV method for the purity determination of this compound.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is employed for optimal separation of the main component from potential impurities.

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% B

      • 20-22 min: 70% to 30% B

      • 22-30 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The tailing factor should be not more than 2.0, and the theoretical plates should be not less than 2000.

3. Data Analysis:

The purity of this compound is calculated by the area percentage method, assuming that all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

Based on the likely synthesis route (esterification of 4-chloro-3-hydroxybenzoic acid), potential impurities could include:

  • Starting Material: 4-chloro-3-hydroxybenzoic acid

  • Isomeric Impurities: Positional isomers such as Methyl 3-chloro-4-hydroxybenzoate.

  • By-products: Impurities formed during the synthesis process.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Comparison with Alternative Methods

While HPLC-UV is a powerful technique, other methods offer unique advantages for purity determination. The following table summarizes the performance of HPLC-UV in comparison to GC-FID, qNMR, and DSC.

Parameter HPLC-UV GC-FID qNMR DSC
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in a gaseous mobile phase, with detection by flame ionization.Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.Measurement of the heat flow associated with the melting of the sample to determine purity based on the van't Hoff equation.
Precision (RSD) < 2%[1]< 3%< 1%Variable, depends on purity level
Accuracy (% Recovery) 98-102%[1]97-103%99-101%Not directly applicable (measures total mole fraction of impurities)
Linearity (r²) > 0.999[1]> 0.998> 0.999Not applicable
Limit of Detection (LOD) Low µg/mL to ng/mL rangeng/mL to pg/mL rangemg/mL rangeDependent on impurity type and interaction with the main component
Limit of Quantification (LOQ) Low µg/mL rangeng/mL rangemg/mL rangeTypically for impurities > 0.1%
Selectivity Excellent for separating isomers and related substances.High for volatile impurities and isomers.Excellent for distinguishing structurally different molecules.Non-selective; measures total eutectic impurities.
Sample Throughput ModerateHighModerateLow
Sample Preparation Simple dissolutionMay require derivatization for non-volatile compounds.Simple dissolutionMinimal, requires crystalline solid.
Destructive YesYesNoYes

Visualizing the Workflow and Logic

Experimental Workflow for HPLC-UV Purity Validation

The following diagram illustrates the key steps in the purity validation of this compound using the described HPLC-UV method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std system_suitability System Suitability Test (Inject Standard) dissolve_std->system_suitability weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject_sample Inject Sample dissolve_sample->inject_sample instrument_setup Instrument Setup (Column, Mobile Phase, etc.) instrument_setup->system_suitability system_suitability->inject_sample If Passes chromatogram Generate Chromatogram inject_sample->chromatogram integrate_peaks Integrate Peak Areas chromatogram->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC-UV Purity Validation.

Decision Tree for Selecting a Purity Analysis Method

This diagram provides a logical approach to selecting the most appropriate analytical method for purity determination based on the sample's properties and the analytical requirements.

Method_Selection start Start: Purity Analysis Required volatile Is the compound volatile & thermally stable? start->volatile crystalline Is the compound highly crystalline? volatile->crystalline No gc GC-FID volatile->gc Yes primary_method Is a primary (absolute) method required? crystalline->primary_method No dsc DSC crystalline->dsc Yes isomers Are isomeric impurities a major concern? primary_method->isomers No qnmr qNMR primary_method->qnmr Yes hplc HPLC-UV isomers->hplc Yes isomers->hplc No, but need high resolution

Caption: Decision Tree for Purity Method Selection.

Conclusion

The purity validation of this compound can be effectively performed using several analytical techniques.

  • HPLC-UV stands out as a versatile and robust method, particularly well-suited for separating non-volatile impurities and potential isomers, making it a go-to technique for routine quality control in pharmaceutical and chemical industries.

  • GC-FID is a highly sensitive alternative, ideal for analyzing volatile impurities and residual solvents, provided the analyte is thermally stable or can be derivatized.

  • qNMR offers the advantage of being a primary analytical method, providing direct quantification without the need for a specific reference standard of the analyte. It also provides valuable structural information about any impurities present.

  • DSC is a rapid method for assessing the total mole fraction of eutectic impurities in highly crystalline substances. However, it is non-selective and may not be suitable for compounds that decompose upon melting.

Ultimately, the choice of method should be based on a thorough understanding of the compound's properties and the specific analytical requirements. For comprehensive purity profiling, a combination of orthogonal methods (e.g., HPLC and qNMR) is often employed to provide a high degree of confidence in the analytical results.

References

Interpreting the ¹H NMR Spectrum of Methyl 4-chloro-3-hydroxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis and interpretation of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum for Methyl 4-chloro-3-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document compares predicted spectral data with values from analogous compounds to aid in structural elucidation and verification.

Predicted ¹H NMR Data vs. Analogous Compounds

Due to the limited availability of experimentally acquired spectra for this compound, this guide focuses on a detailed prediction based on established NMR principles and comparison with structurally similar molecules. The analysis considers the electronic effects of the substituents on the aromatic ring—the electron-donating hydroxyl group (-OH) and the electron-withdrawing chloro (-Cl) and methyl ester (-COOCH₃) groups—to forecast chemical shifts and splitting patterns.

Structure of this compound:

(Note: The numbering of the benzene ring is based on IUPAC nomenclature, with the ester group at position 1.)

The following table summarizes the predicted ¹H NMR signals for this compound and compares them with experimental data from similar compounds, Methyl 3-chlorobenzoate and Methyl 4-hydroxybenzoate.

Proton Assignment Predicted Data (this compound) Experimental Data (Analogous Compounds)
Chemical Shift (δ, ppm) Multiplicity
-OCH₃ ~ 3.9Singlet (s)
-OH 5.0 - 6.0 (variable)Broad Singlet (br s)
H-2 ~ 7.5Doublet (d)
H-5 ~ 7.4Doublet (d)
H-6 ~ 7.8Doublet of Doublets (dd)

Detailed Interpretation of Predicted Spectrum

  • Methyl Ester Protons (-OCH₃): These three protons are not adjacent to any other protons, so they will appear as a sharp singlet. Their position is influenced by the deshielding effect of the adjacent oxygen atom, leading to a predicted chemical shift of approximately 3.9 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of phenolic protons is highly variable and depends on the solvent, concentration, and temperature. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange. A D₂O exchange experiment can confirm this peak, as the proton will be replaced by deuterium, causing the signal to disappear.

  • Aromatic Protons (H-2, H-5, H-6):

    • H-6: This proton is ortho to the strongly electron-withdrawing ester group and the electron-donating hydroxyl group. The deshielding effect of the ester group is expected to dominate, placing this signal the furthest downfield among the aromatic protons, predicted around 7.8 ppm. It will be split by both H-2 (meta coupling, small J) and H-5 (ortho coupling, larger J), resulting in a doublet of doublets.

    • H-2: This proton is also ortho to the electron-withdrawing ester group and meta to the chloro and hydroxyl groups. It is expected to be significantly deshielded, with a predicted chemical shift around 7.5 ppm. It will be split by H-6 (meta coupling, small J), appearing as a doublet.

    • H-5: This proton is ortho to the chloro group and para to the hydroxyl group. The shielding effect from the para -OH group and the deshielding from the ortho -Cl group will influence its position. It is predicted to appear around 7.4 ppm. It will be split by H-6 (ortho coupling, larger J), resulting in a doublet.

Experimental Protocols

¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of 0.03-0.05% (v/v) to serve as a reference for the chemical shift (δ = 0.00 ppm).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher.

    • The instrument should be locked to the deuterium signal of the solvent.

    • Shimming should be performed to optimize the magnetic field homogeneity.

    • A standard single-pulse experiment is typically used. Key acquisition parameters include:

      • Pulse Angle: 30-90 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 scans, depending on the sample concentration.

      • Spectral Width: A range covering from -1 to 12 ppm is standard.

  • Data Processing:

    • The acquired Free Induction Decay (FID) signal is transformed into the frequency domain spectrum using a Fourier Transform (FT).

    • Phase correction is applied to ensure all peaks are in the absorptive mode.

    • Baseline correction is performed to obtain a flat baseline.

    • The spectrum is referenced to the TMS signal at 0.00 ppm.

    • Integration of the signals is performed to determine the relative number of protons corresponding to each peak.

Visualization of the Interpretation Workflow

The following diagram illustrates the logical steps involved in the analysis and interpretation of a ¹H NMR spectrum.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Elucidation A Prepare Sample in Deuterated Solvent B Acquire FID on NMR Spectrometer A->B C Fourier Transform, Phase & Baseline Correction B->C D Identify Number of Unique Signals C->D E Analyze Chemical Shifts (δ) for Chemical Environment D->E F Determine Integration for Proton Ratios D->F G Analyze Splitting Patterns (Multiplicity) for Neighbors D->G H Propose Molecular Fragments E->H F->H G->H I Assemble Fragments to Determine Structure H->I J Verify Structure with Predicted Spectrum I->J

Caption: Workflow for ¹H NMR Spectrum Interpretation.

A Comparative Analysis of the Reactivity of Methyl 4-chloro-3-hydroxybenzoate and Other Substituted Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of Methyl 4-chloro-3-hydroxybenzoate against other structurally related hydroxybenzoates. The reactivity of these compounds is critical in the context of organic synthesis, particularly in the development of novel pharmaceutical agents where they serve as versatile intermediates.[1] The electronic properties of substituents on the aromatic ring significantly influence the reactivity of both the carboxyl and hydroxyl groups.

Comparative Reactivity Analysis

The reactivity of hydroxybenzoic acids and their esters is largely governed by the electronic effects of the substituents on the benzene ring. These effects can be broadly categorized into inductive and resonance effects, which in turn influence the acidity of the phenolic hydroxyl group and the carboxyl group, as well as the nucleophilicity and electrophilicity of the aromatic ring.

Electron-Withdrawing vs. Electron-Donating Groups:

  • Electron-withdrawing groups (EWGs) , such as the chloro (-Cl) and methoxycarbonyl (-COOCH₃) groups, decrease the electron density of the aromatic ring and increase the acidity of the phenolic proton. This is due to the stabilization of the resulting phenoxide ion.[2][3][4]

  • Electron-donating groups (EDGs) , like the hydroxyl (-OH) group, increase the electron density of the ring, making the compound more susceptible to electrophilic aromatic substitution but decreasing the acidity of the carboxyl group.

In the case of This compound , the chlorine atom at the 4-position acts as an electron-withdrawing group through induction, while the hydroxyl group at the 3-position is an electron-donating group through resonance. The interplay of these effects determines its overall reactivity profile.

To quantitatively compare the reactivity, particularly for reactions involving the carboxylic acid moiety such as esterification, the acidity of the parent benzoic acids is a key parameter. The acid dissociation constant (pKa) provides a measure of this. A lower pKa value indicates a stronger acid.

Compound NameStructureParent Acid pKaComments on Reactivity
This compound (of 4-chloro-3-hydroxybenzoic acid) Not available in searched results. Inferred to be a stronger acid than 3-hydroxybenzoic acid due to the electron-withdrawing chloro group.The chloro group enhances the electrophilicity of the carboxyl carbon, potentially favoring nucleophilic attack during esterification.
Methyl 3-hydroxybenzoate 4.06[2]The hydroxyl group at the meta position exerts a weak electron-withdrawing inductive effect, making it more acidic than benzoic acid (pKa 4.20).
Methyl 4-hydroxybenzoate 4.48[2]The hydroxyl group at the para position exerts a strong electron-donating resonance effect, making it less acidic than benzoic acid.
Methyl 3,4-dihydroxybenzoate 4.48[2]The combined electron-donating effects of the two hydroxyl groups make it a weaker acid compared to 3-hydroxybenzoic acid.

Note: pKa values are for the parent carboxylic acids in water at 25°C.

Experimental Protocols

The following are representative experimental protocols for the synthesis of methyl hydroxybenzoates via Fischer esterification. These can be used as a basis for comparative kinetic or yield studies.

1. Synthesis of Methyl 3-chloro-4-hydroxybenzoate

This protocol is based on the synthesis of the closely related Methyl 3-chloro-4-hydroxybenzoate and can be adapted.

  • Materials: 3-chloro-4-hydroxybenzoic acid, Methanol, Sulfuric acid, Ethyl acetate, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 1.0 g of 3-chloro-4-hydroxybenzoic acid in 30 mL of methanol.

    • Carefully add 3 mL of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture at 60°C for 12 hours.

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Partition the residue between ethyl acetate (3 x 30 mL) and a saturated sodium bicarbonate solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.

A similar procedure for a related compound, methyl 3-chloro-4-hydroxybenzoate, yielded 83% of the product.[5]

2. General Fischer Esterification of Hydroxybenzoic Acids

This is a general procedure that can be applied to the other hydroxybenzoic acids for a comparative study.

  • Materials: The respective hydroxybenzoic acid (e.g., 3-hydroxybenzoic acid, 4-hydroxybenzoic acid, or 3,4-dihydroxybenzoic acid), Methanol, and a suitable acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Procedure:

    • In a round-bottom flask, dissolve the hydroxybenzoic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and remove the excess methanol by rotary evaporation.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the crude methyl ester.

    • Purify the product by recrystallization or column chromatography.

For a comparative study, it is crucial to maintain identical reaction conditions, including molar ratios of reactants, catalyst loading, temperature, and reaction time. The yield and purity of the resulting methyl esters can then be compared to assess the relative reactivity of the starting hydroxybenzoic acids.

Visualizations

small_molecule_drug_discovery_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials target_id Target Identification & Validation assay_dev Assay Development & HTS target_id->assay_dev Develop screening assays hit_id Hit Identification assay_dev->hit_id Screen compound libraries hit_to_lead Hit-to-Lead hit_id->hit_to_lead Validate and prioritize hits lead_opt Lead Optimization hit_to_lead->lead_opt Improve potency & selectivity admet In Vitro & In Vivo ADMET Profiling lead_opt->admet Assess drug-like properties candidate_selection Candidate Selection admet->candidate_selection Select development candidate ind_enabling IND-Enabling Studies candidate_selection->ind_enabling Safety & toxicology studies clinical_trials Phase I, II, III ind_enabling->clinical_trials File IND application

A typical workflow for small molecule drug discovery.[4]

coenzyme_q_biosynthesis_inhibition cluster_pathway Coenzyme Q Biosynthesis Pathway cluster_inhibition Inhibition tyrosine Tyrosine phb 4-Hydroxybenzoic Acid (4-HB) tyrosine->phb Multiple Steps prenyl_phb Prenylated 4-HB phb->prenyl_phb COQ2 (UbiA) ppp Polyprenyl Pyrophosphate ppp->prenyl_phb coq Coenzyme Q prenyl_phb->coq Multiple Modification Steps inhibitor 4-HB Analogs (e.g., 4-chlorobenzoic acid) inhibitor->prenyl_phb Inhibits COQ2

Inhibition of Coenzyme Q biosynthesis by 4-hydroxybenzoic acid analogs.[2][3]

References

Analytical method validation for "Methyl 4-chloro-3-hydroxybenzoate" as per ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Method Validation for Methyl 4-chloro-3-hydroxybenzoate

This guide provides a comprehensive overview of the analytical method validation for this compound, structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. It is intended for researchers, scientists, and drug development professionals. The document outlines a primary High-Performance Liquid Chromatography (HPLC) method, compares it with an Ultra-Performance Liquid Chromatography (UPLC) alternative, and provides detailed experimental protocols and illustrative data.

Primary Analytical Method: HPLC-UV

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and widely used technique for the quantification of phenolic compounds like this compound.[1][2] The principle involves separating the analyte from potential impurities based on its partitioning between a nonpolar stationary phase and a polar mobile phase.

Proposed Chromatographic Conditions
ParameterCondition
Instrument HPLC System with UV/Vis or DAD Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 258 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase
Validation Parameters as per ICH Q2(R1) Guidelines

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] The following parameters are evaluated to ensure the method is accurate, precise, and reliable.[2][4][5]

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[3] Forced degradation studies are essential to demonstrate this, as they intentionally degrade the sample to ensure the method can separate the main analyte from any degradation products.[6]

Experimental Protocol (Forced Degradation):

  • Prepare separate solutions of this compound at a concentration of 100 µg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[7]

    • Thermal Degradation: Heat a solid sample at 105°C for 24 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method.

  • Assess the purity of the this compound peak using a Diode Array Detector (DAD) to confirm peak purity and demonstrate that there is no co-elution with degradation products.

Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from all degradation products and placebo peaks, and the peak purity angle is less than the peak purity threshold. A degradation of 5-20% is typically targeted to demonstrate separation.[7]

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[3]

Experimental Protocol:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL).

  • From the stock solution, prepare a minimum of five concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75741200
100995600
1251239800
1501502300
ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.995
Slope 10050Report
Y-Intercept -1250Report
Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[3] For an assay, this is typically 80-120% of the test concentration.[2]

Data Presentation:

ParameterResult
Validated Range 50 µg/mL to 150 µg/mL
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found. It is determined by applying the method to samples with known concentrations.

Experimental Protocol:

  • Prepare a placebo mixture of a formulation.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), preparing three samples at each level.

  • Analyze the samples and calculate the percent recovery.

Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
80%8079.899.8%99.7%
8080.1100.1%
8079.299.0%
100%100101.2101.2%100.8%
100100.5100.5%
100100.7100.7%
120%120119.599.6%99.9%
120120.3100.3%
120119.899.8%

Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol (Repeatability):

  • Prepare six separate samples of this compound at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the Relative Standard Deviation (%RSD) of the results.

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for this set of six samples.

  • Combine the data from both days (12 samples) and calculate the overall %RSD.

Data Presentation:

ParameterDay 1 Assay (%)Day 2 Assay (%)
Sample 199.8100.5
Sample 2100.599.6
Sample 3101.0101.2
Sample 499.599.9
Sample 5100.2100.8
Sample 6100.8100.3
Mean 100.3 100.4
%RSD (Repeatability) 0.55% 0.58%
Overall %RSD (Intermediate) -0.60%

Acceptance Criteria: The %RSD should not be more than 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the analyte.

  • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Data Presentation:

ParameterResult
LOD 0.05 µg/mL (S/N = 3.2)
LOQ 0.15 µg/mL (S/N = 10.5)
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Analyze a standard solution while making small variations to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., Acetonitrile ±2%)

  • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry).

Data Presentation:

Parameter VariedVariationRetention Time (min)Peak Asymmetry
Nominal -4.521.15
Flow Rate 0.9 mL/min5.011.16
1.1 mL/min4.101.14
Temperature 28°C4.591.15
32°C4.451.14
% Acetonitrile 58%4.851.17
62%4.211.13

Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.

Alternative Method & Performance Comparison: UPLC-UV

Ultra-Performance Liquid Chromatography (UPLC) is a modern alternative that utilizes columns with smaller particle sizes (sub-2 µm) and operates at higher pressures.[1][8] This results in significant improvements in speed, resolution, and sensitivity.[1][8][9]

Comparison of HPLC vs. UPLC

The fundamental principle of separation is the same for both HPLC and UPLC.[1][10] However, the operational parameters and performance outcomes differ significantly. UPLC systems are designed to handle the high backpressure generated by sub-2 µm particle columns, leading to faster and more efficient separations.[8][9]

Performance Comparison:

ParameterHPLC (Primary Method)UPLC (Alternative Method)Advantage
Column Particle Size 3-5 µm< 2 µmUPLC
Operating Pressure 500 - 6000 psiUp to 15,000 psiUPLC
Typical Run Time 10 minutes< 3 minutesUPLC
Resolution GoodExcellent, sharper peaksUPLC
Sensitivity (LOD/LOQ) StandardHigher sensitivityUPLC
Solvent Consumption ~10 mL per run~1-2 mL per runUPLC
Instrument Cost LowerHigherHPLC
Method Robustness Generally highMore sensitive to variationsHPLC

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method according to ICH Q2(R1) guidelines.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Dev Method Development Proto Validation Protocol Definition Dev->Proto Spec Specificity / Forced Degradation Proto->Spec Lin Linearity & Range Spec->Lin SST System Suitability Criteria Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Rob->SST Report Validation Summary Report SST->Report Final Method is Validated Report->Final

ICH Q2(R1) Analytical Method Validation Workflow.
Forced Degradation Study Workflow

This diagram outlines the process for conducting a forced degradation study to establish the stability-indicating nature of the analytical method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_evaluation Evaluation Criteria Start Prepare Analyte Stock Solution Acid Acid Hydrolysis (e.g., HCl, Heat) Start->Acid Base Base Hydrolysis (e.g., NaOH, Heat) Start->Base Oxid Oxidation (e.g., H2O2) Start->Oxid Therm Thermal (Dry Heat) Start->Therm Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analyze Stressed Samples, Control, and Placebo via HPLC Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Eval Evaluate Results Analysis->Eval Res Peak Resolution Eval->Res Purity Peak Purity (DAD) Eval->Purity Mass Mass Balance Eval->Mass

Workflow for a Forced Degradation Study.

References

A Comparative Guide for Synthetic Intermediates: Methyl 4-chloro-3-hydroxybenzoate vs. Methyl 3,4-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate synthetic intermediates is a critical decision that influences the efficiency of synthesis and the biological activity of the final product. This guide provides a detailed comparison of two key benzoate derivatives, Methyl 4-chloro-3-hydroxybenzoate and Methyl 3,4-dihydroxybenzoate, offering insights into their synthesis, physicochemical properties, and distinct applications.

Physicochemical Properties

A fundamental comparison of the two compounds reveals differences in their molecular weight and predicted lipophilicity (XlogP), which can influence their solubility, permeability, and suitability for different biological targets.

PropertyThis compoundMethyl 3,4-dihydroxybenzoate
Molecular Formula C₈H₇ClO₃[1]C₈H₈O₄[2]
Molecular Weight 186.59 g/mol [1]168.15 g/mol [2]
CAS Number 3964-57-6[1]2150-43-8[2]
Melting Point 108-110 °C[3]134-135 °C
Boiling Point (Predicted) 284.9±20.0 °C[3]120-180 °C (1.5 Torr)[4]
XlogP (Predicted) 2.3[1]1.5[2]
Solubility Soluble in DMSO and Methanol.[5]Soluble in DMSO and Methanol.[4]

Synthesis and Reactivity

Both compounds are synthesized via the esterification of their corresponding carboxylic acid precursors: 4-chloro-3-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid. The choice of synthetic route can be influenced by the nature of the substituents on the aromatic ring.

The electron-withdrawing nature of the chlorine atom in 4-chloro-3-hydroxybenzoic acid may influence the reactivity of the carboxylic acid group during esterification. Studies on substituted benzoic acids have shown that both electron-donating and electron-withdrawing groups can affect reaction rates, although under certain catalytic conditions, these effects can be minimized.[6][7]

Experimental Protocols for Synthesis

Synthesis of this compound:

A common method for the synthesis of this compound is the acid-catalyzed esterification of 3-chloro-4-hydroxybenzoic acid.

  • Reactants: 3-chloro-4-hydroxybenzoic acid and methanol.

  • Catalyst: Sulfuric acid.

  • Procedure:

    • Dissolve 3-chloro-4-hydroxybenzoic acid in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Stir the reaction mixture at 60 °C for 12 hours.

    • Cool the mixture to room temperature and remove methanol under vacuum.

    • Partition the residue between a saturated sodium bicarbonate solution and ethyl acetate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the product.

  • Yield: Approximately 83%.[3]

Synthesis of Methyl 3,4-dihydroxybenzoate:

The synthesis of Methyl 3,4-dihydroxybenzoate follows a similar acid-catalyzed esterification of 3,4-dihydroxybenzoic acid (protocatechuic acid).

  • Reactants: 3,4-dihydroxybenzoic acid and methanol.

  • Catalyst: Sulfuric acid or other acid catalysts.

  • Procedure: The general procedure is similar to the synthesis of the chloro-derivative, involving the reaction of the carboxylic acid with methanol in the presence of an acid catalyst, followed by workup and purification.

Synthesis_Pathways cluster_chloro Synthesis of this compound cluster_dihydroxy Synthesis of Methyl 3,4-dihydroxybenzoate C1 3-chloro-4-hydroxybenzoic acid R1 Methanol, Sulfuric Acid C1->R1 P1 This compound R1->P1 Esterification (Yield: ~83%) C2 3,4-dihydroxybenzoic acid R2 Methanol, Acid Catalyst C2->R2 P2 Methyl 3,4-dihydroxybenzoate R2->P2 Esterification Nrf2_Pathway cluster_pathway Nrf2 Antioxidant Pathway Activation MDHB Methyl 3,4- dihydroxybenzoate ROS Reduced Cellular & Mitochondrial ROS MDHB->ROS Mito Improved Mitochondrial Function MDHB->Mito Nrf2 Nrf2 (Transcription Factor) MDHB->Nrf2 Upregulates Protection Cellular Protection from Oxidative Damage ARE Antioxidant Response Element (in DNA) Nrf2->ARE Binds to Enzymes Increased Expression of Antioxidant Enzymes (SOD1, NQO1, GCLC) ARE->Enzymes Promotes Transcription Enzymes->Protection

References

A Comparative Guide to the Spectroscopic Characterization of Impurities in Methyl 4-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-chloro-3-hydroxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical characterization to identify and quantify any impurities. This guide provides a comparative overview of common spectroscopic techniques for the effective identification and characterization of potential impurities in this compound.

The primary route for the synthesis of this compound involves the acid-catalyzed esterification of 4-chloro-3-hydroxybenzoic acid with methanol.[1][2] Consequently, potential impurities often include unreacted starting materials, isomeric by-products arising from precursors, and degradation products.

Potential Impurities in this compound

Based on its common synthesis pathway, the following impurities are most likely to be present:

  • Impurity A: 4-chloro-3-hydroxybenzoic acid (Starting Material) : The unreacted precursor from the esterification process.

  • Impurity B: Methyl 3-chloro-4-hydroxybenzoate (Isomer) : An isomer that can arise if the starting benzoic acid contains isomeric impurities.

  • Impurity C: Other Positional Isomers : Isomers such as methyl 2-chloro-3-hydroxybenzoate or methyl 4-chloro-2-hydroxybenzoate could be present due to impurities in the initial chlorination/hydroxylation stages of the benzoic acid precursor.

  • Impurity D: Dichlorinated or Dihydroxy Analogues : Over- or under-reaction during the synthesis of the starting material can lead to these species.

Comparison of Spectroscopic Techniques for Impurity Analysis

A multi-technique approach is often necessary for the unambiguous identification and quantification of impurities. The primary spectroscopic methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), often coupled with chromatography, and Infrared (IR) spectroscopy.

Data Presentation: Spectroscopic Data for this compound and Potential Impurities

The following tables summarize key spectroscopic data that can be used to differentiate the target compound from its likely impurities.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

Compound NameAromatic Protons-OCH₃-OH-COOH
This compound ~7.55 (d), ~7.49 (d), ~7.38 (dd)[1]~3.84 (s)[1]~10.69 (s)[1]-
Impurity A: 4-chloro-3-hydroxybenzoic acid~7.55 (d), ~7.46 (dd), ~7.37 (d)[3]-Yes (broad)Yes (broad)
Impurity B: Methyl 3-chloro-4-hydroxybenzoate~7.8 (d), ~7.7 (dd), ~7.0 (d)~3.8 (s)Yes (broad)-

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: Mass Spectrometry Data

Compound NameMolecular WeightExpected [M+H]⁺ (m/z)Key Fragmentation Patterns
This compound 186.59 g/mol [4]187.0[1]Loss of •OCH₃, loss of CO
Impurity A: 4-chloro-3-hydroxybenzoic acid172.57 g/mol [3]173.0Loss of H₂O, loss of •COOH
Impurity B: Methyl 3-chloro-4-hydroxybenzoate186.59 g/mol [5]187.0Similar to the parent compound, but chromatographic separation is key.

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Bands in cm⁻¹)

Compound NameO-H Stretch (Alcohol/Phenol)C=O Stretch (Ester)C=O Stretch (Carboxylic Acid)O-H Bend (Carboxylic Acid)
This compound ~3373[6]~1703[6]--
Impurity A: 4-chloro-3-hydroxybenzoic acidBroad, ~3300-2500-~1700-1680Broad, ~1300-1200
Impurity B: Methyl 3-chloro-4-hydroxybenzoate~3400-3300~1710-1690--

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (HPLC-UV/MS)

This is the cornerstone technique for separating and detecting impurities.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more non-polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • UV Detector: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) using a Photo Diode Array (PDA) detector to capture the UV spectra of all separated peaks.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range of m/z 100-500. For structural confirmation, perform tandem MS (MS/MS) on the parent ions of interest.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for the structural elucidation of unknown impurities.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity peaks.

  • ¹³C NMR and 2D NMR (COSY, HSQC, HMBC): For complex structures or unambiguous assignment, acquire ¹³C and various 2D NMR spectra. These experiments help in identifying carbon environments and proton-proton or proton-carbon correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information on the functional groups present.[1][2]

  • Sample Preparation: Samples can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Accumulate 16-32 scans to obtain a high-quality spectrum.

Mandatory Visualization

Workflow for Impurity Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in this compound.

Impurity_Characterization_Workflow Workflow for Impurity Characterization of this compound A Sample Preparation (Dissolution in appropriate solvent) B Initial Screening by HPLC-UV A->B Inject C Peak Purity & Quantification B->C Analyze Chromatogram D Impurity Detection & m/z Determination by LC-MS B->D Couple with MS I Impurity Identification & Reporting C->I Compile Data E Structural Elucidation of Unknown Impurities D->E If unknown peaks are detected F NMR Spectroscopy (1H, 13C, 2D NMR) E->F Primary Technique G High-Resolution MS (HRMS) (Elemental Composition) E->G For Formula H FTIR Spectroscopy (Functional Group Analysis) E->H Supportive Data F->I Compile Data G->I Compile Data H->I Compile Data

Caption: Impurity analysis workflow.

This structured approach ensures that all potential impurities are detected, quantified, and rigorously characterized, meeting the stringent requirements of the pharmaceutical industry. By combining the separation power of chromatography with the detailed structural information from spectroscopy, researchers can confidently assess the purity of this compound.

References

A Comparative Guide to the Biological Activity of Methyl 4-chloro-3-hydroxybenzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of analogs of Methyl 4-chloro-3-hydroxybenzoate. While direct comparative studies on a systematic series of these specific analogs are limited in publicly available literature, this document synthesizes relevant experimental data from studies on structurally related compounds, including substituted hydroxybenzoates and their derivatives. The aim is to offer a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

I. Comparative Biological Activity Data

The following tables summarize the antimicrobial and antioxidant activities of various compounds structurally related to this compound. It is important to note that the data presented has been compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental methodologies.

Table 1: Antimicrobial Activity of Substituted Hydroxybenzoate Analogs

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, with lower values denoting higher potency. The data below is derived from studies on various substituted hydroxybenzoate and related heterocyclic derivatives.

Compound/AnalogTarget Organism(s)MIC (µg/mL)Reference
4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-hydroxybenzoatesStaphylococcus aureus3.9 - >1000[1]
4-hydroxybenzoic acid derivative (PG-A)Staphylococcus aureus50[2]
4-hydroxybenzoic acid derivative (PG-A)Methicillin-resistant Staphylococcus haemolyticus (MRSH)50[2]
4-hydroxybenzoic acid derivative (PG-A)Escherichia coli100[2]
4-hydroxybenzoic acid derivative (5pHSA)Methicillin-resistant Staphylococcus haemolyticus (MRSH)100[2]
4-hydroxybenzoic acid derivative (5pHSA)Escherichia coli100[2]
N-acyl-α-amino acid derivative (Compound 3)Staphylococcus aureus ATCC 6538125[1]
N-acyl-α-amino acid derivative (Compound 3)Bacillus subtilis ATCC 6683125[1]
1,3-oxazol-5(4H)-one derivative (Compound 4)Staphylococcus aureus ATCC 6538125[1]
1,3-oxazol-5(4H)-one derivative (Compound 4)Bacillus subtilis ATCC 6683125[1]
4-hydroxycoumarin derivative (Compound 1)Staphylococcus aureusZone of Inhibition: 34.5 mm[3]
4-hydroxycoumarin derivative (Compound 1)Bacillus subtilisZone of Inhibition: 24 mm[3]
Table 2: Antioxidant Activity of Substituted Phenolic Analogs

The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common measure of antioxidant activity. A lower IC50 value indicates greater antioxidant potential.

Compound/AnalogDPPH IC50 (µg/mL)Reference
Methanol extract of Syzygium aqueum leaves9.71 - 38.69[4]
Ethyl acetate extract of Syzygium aqueum leaves9.71 - 38.69[4]
Methanol extract of Syzygium aqueum stem bark9.71 - 38.69[4]
Ethyl acetate extract of Syzygium aqueum stem bark9.71 - 38.69[4]
Ethanol extract of Anogeissus leiocarpus stem bark104.74[5]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

a. Preparation of Materials:

  • Test Compounds: Dissolve the synthesized analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Microbial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 10231).

  • Growth Media: Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-Well Microplates: Sterile, flat-bottom microplates.

b. Experimental Procedure:

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound stock solutions in the appropriate broth medium directly in the 96-well microplates.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the standardized microbial suspension to each well of the microplate, resulting in a final desired cell concentration.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference compound.

  • Incubation: Incubate the microplates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare Compound Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_inoculum Prepare Standardized Inoculum inoculation Inoculate Plates with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the antioxidant capacity of chemical compounds.

a. Preparation of Reagents:

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol to a concentration of approximately 0.1 mM. The solution should be kept in the dark to prevent degradation.

  • Test Compounds: Prepare stock solutions of the analog compounds in the same solvent used for the DPPH solution. Create a series of dilutions from these stock solutions.

  • Standard Antioxidant: A solution of a known antioxidant, such as ascorbic acid or Trolox, is prepared for comparison.

b. Experimental Procedure:

  • Reaction Mixture: In a 96-well microplate or cuvettes, mix a specific volume of the test compound solution (or standard/blank) with the DPPH solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes) to allow the scavenging reaction to occur.

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer. A decrease in absorbance indicates DPPH radical scavenging.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution reaction Mix DPPH Solution with Samples/Standard prep_dpph->reaction prep_samples Prepare Sample and Standard Dilutions prep_samples->reaction incubation Incubate in Dark (30 min) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging Activity measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

III. Signaling Pathway Context

This compound and its analogs can potentially interact with various cellular signaling pathways. While specific pathway modulation by these exact compounds requires further investigation, related structures are known to influence pathways such as the JNK signaling cascade, which is involved in cellular responses to stress, and pathways regulated by MAP4K1.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network. It is activated by a variety of cellular stressors and inflammatory cytokines, leading to the regulation of transcription factors that control processes such as apoptosis, inflammation, and cell differentiation.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK Activates MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, ATF2) JNK->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (Apoptosis, Inflammation) TranscriptionFactors->CellularResponse Regulates

Caption: Simplified JNK Signaling Pathway.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of Methyl 4-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Methyl 4-chloro-3-hydroxybenzoate, a crucial building block in the pharmaceutical industry, can be synthesized through various catalytic methods. This guide provides an objective, data-driven comparison of common catalysts, offering insights into their performance and detailed experimental protocols to aid in catalyst selection and process optimization.

The synthesis of this compound is primarily achieved through the esterification of 4-chloro-3-hydroxybenzoic acid with methanol. The choice of catalyst for this reaction significantly impacts yield, reaction time, and environmental footprint. This comparison focuses on two main classes of catalysts: conventional homogeneous acid catalysts, such as sulfuric acid and thionyl chloride, and heterogeneous solid acid catalysts.

Catalyst Performance: A Quantitative Comparison

The following table summarizes the quantitative data for different catalytic systems used in the synthesis of this compound and related compounds. This side-by-side comparison is designed to facilitate an informed decision based on key performance indicators.

Catalyst SystemSubstrateProduct Yield (%)Reaction Temperature (°C)Reaction Time (h)Key AdvantagesKey Disadvantages
Sulfuric Acid (H₂SO₄) 3-Chloro-4-hydroxybenzoic acid83%[1]60[1]12[1]High yield, readily available, low cost.Corrosive, difficult to separate from the reaction mixture, generates acidic waste.
Thionyl Chloride (SOCl₂) 4-Fluoro-3-hydroxy-benzoic acid*Not explicitly stated, but implied to be effective.70[2]1[2]Fast reaction time, high reactivity.Highly corrosive and toxic, generates HCl and SO₂ as byproducts, requires careful handling.
Modified Montmorillonite K10 (Solid Acid) Various substituted benzoic acids**85-95% (for related substrates)[3]Reflux (solvent-free)5[3]Environmentally friendly, reusable, easy to separate from the reaction mixture.May require higher temperatures, catalyst preparation needed.

*Data for a structurally similar substrate, Methyl 4-fluoro-3-hydroxybenzoate.[2] **Yields reported for the esterification of various benzoic acids with methanol using a phosphoric acid-modified Montmorillonite K10 catalyst under solvent-free conditions.[3]

Detailed Experimental Protocols

For reproducibility and adaptation in your own research, detailed experimental methodologies for the key catalysts are provided below.

Protocol 1: Esterification using Sulfuric Acid[1]
  • Reaction Setup: In a round-bottom flask, dissolve 1.0 g (5.8 mmol) of 3-chloro-4-hydroxybenzoic acid in 30 mL of methanol.

  • Catalyst Addition: To this solution, carefully add 3 mL of concentrated sulfuric acid.

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. The resulting residue is then partitioned between a saturated sodium bicarbonate solution and ethyl acetate.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield Methyl 3-chloro-4-hydroxybenzoate as a white solid.

Protocol 2: Esterification using a Solid Acid Catalyst (General Procedure)[3]
  • Catalyst Preparation: Prepare the phosphoric acid-modified Montmorillonite K10 (PMK) catalyst as per established procedures.[3]

  • Reaction Setup: In a round-bottom flask, mix an equimolar amount of 4-chloro-3-hydroxybenzoic acid and methanol.

  • Catalyst Addition: Add 10 wt% of the PMK catalyst to the mixture.

  • Reaction Conditions: Heat the mixture to reflux under solvent-free conditions for approximately 5 hours.

  • Work-up and Purification: Upon completion of the reaction, the solid catalyst can be easily separated from the reaction mixture by filtration. The filtrate containing the product can then be further purified, typically by distillation or recrystallization, to obtain pure this compound. The recovered catalyst can potentially be reused after appropriate activation.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the synthesis of this compound using both conventional and solid acid catalysts.

cluster_0 Conventional Synthesis Workflow (Sulfuric Acid) A 1. Dissolve 4-chloro-3-hydroxybenzoic acid in Methanol B 2. Add Sulfuric Acid A->B C 3. Heat at 60°C for 12h B->C D 4. Quench and Extract C->D E 5. Purify Product D->E

Conventional Synthesis Workflow

cluster_1 Solid Acid Catalyst Workflow F 1. Mix 4-chloro-3-hydroxybenzoic acid, Methanol, and Solid Catalyst G 2. Reflux for 5h F->G H 3. Filter to remove Catalyst G->H I 4. Purify Product H->I J 5. Regenerate and Reuse Catalyst H->J

Solid Acid Catalyst Workflow

Conclusion

The choice of catalyst for the synthesis of this compound depends on the specific requirements of the researcher or organization. Conventional acid catalysts like sulfuric acid offer high yields and are cost-effective but come with significant environmental and handling drawbacks.[1] In contrast, solid acid catalysts present a more sustainable alternative with easier separation and the potential for reuse, aligning with the principles of green chemistry.[3] While the data for solid acid catalysts on this specific substrate is inferred from closely related reactions, it strongly suggests a promising avenue for further investigation and optimization. For industrial applications, the benefits of a heterogeneous catalytic system, such as simplified downstream processing and reduced waste, may outweigh the initial catalyst development costs. Researchers are encouraged to consider these factors when selecting a synthetic route for this important pharmaceutical intermediate.

References

Quantitative Analysis of Methyl 4-chloro-3-hydroxybenzoate in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Potential Analytical Techniques

The choice of analytical technique is paramount and depends on factors such as the nature of the matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated mass spectrometry techniques are the most probable methods for the quantitative analysis of Methyl 4-chloro-3-hydroxybenzoate.

TechniquePrinciplePotential Advantages for this compound AnalysisPotential Disadvantages
HPLC-UV Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Robust, widely available, suitable for non-volatile and thermally labile compounds. Good for relatively high concentration samples.Lower sensitivity compared to mass spectrometry. Potential for matrix interference affecting selectivity.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.High chromatographic resolution and sensitivity. Mass spectrometric detection provides high selectivity and structural information.[1]Requires derivatization for non-volatile compounds like this compound to increase volatility.[2] Potential for thermal degradation of the analyte.
LC-MS/MS Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.High sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[3] Can often be used without derivatization.Higher cost of instrumentation and complexity of method development. Susceptible to matrix effects that can suppress or enhance ionization.[4]

Experimental Protocols for Analogous Compounds

Detailed experimental protocols for structurally similar compounds can serve as a strong starting point for developing a method for this compound.

HPLC-UV Method for Paraben Analysis in Cosmetics

This method is adaptable for the analysis of this compound in cosmetic or pharmaceutical formulations.

  • Sample Preparation:

    • Accurately weigh 1 g of the sample into a 50 mL volumetric flask.

    • Add 25 mL of methanol and sonicate for 15 minutes to extract the analytes.[5]

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detector set at 254 nm.[7]

    • Injection Volume: 10 µL.[8]

  • Method Validation Parameters (for Methylparaben and Propylparaben):

    • Linearity: Achieved over a concentration range of 0.03-1 µg/mL with a correlation coefficient (r²) > 0.999.[7]

    • Accuracy (Recovery): Typically in the range of 97-101%.[8]

    • Precision (RSD): Intra-day and inter-day precision are generally below 5%.[7]

GC-MS Method for Chlorobenzoic Acid Analysis in Soil

This protocol can be adapted for environmental samples, with the understanding that this compound will require derivatization.

  • Sample Preparation (including derivatization):

    • Extraction: Accelerated Solvent Extraction (ASE) can be employed using a mixture of hexane and acetone.[9]

    • Derivatization: The carboxyl group of chlorobenzoic acids is typically methylated using diazomethane or a similar reagent to form the more volatile methyl ester.[1] For this compound, the hydroxyl group would need to be derivatized, for example, by silylation.

    • Clean-up: Gel permeation chromatography can be used to remove interfering matrix components.[1]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column such as a DB-5 or DB-200.[1]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 280°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[2]

  • Method Validation Parameters (for Chlorobenzoic Acids):

    • Limit of Quantification (LOQ): Typically in the range of 1-10 ng/g in soil.[1]

    • Accuracy (Recovery): Recoveries are generally expected to be in the range of 80-115%.[9]

    • Precision (RSD): Relative standard deviations are typically below 15%.

LC-MS/MS Method for Phenolic Compounds in Biological Fluids

This highly sensitive method is suitable for the determination of trace levels of this compound in complex biological matrices like plasma or urine.

  • Sample Preparation:

    • Protein Precipitation: For plasma samples, proteins are precipitated by adding a threefold excess of a cold organic solvent like acetonitrile or methanol.[10]

    • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • Supernatant Collection: The clear supernatant is collected, and it can be evaporated to dryness and reconstituted in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 or similar reversed-phase column.[3]

    • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[11]

    • Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[3]

  • Method Validation Parameters (for similar phenolic compounds):

    • Lower Limit of Quantification (LLOQ): Can reach low µg/L or even ng/L levels.[11]

    • Accuracy (Recovery): Typically within 85-115%.[12]

    • Precision (RSD): Generally below 15%.[12]

Data Presentation: Comparative Performance of Analytical Methods for Analogous Compounds

The following tables summarize the typical performance characteristics of the discussed analytical methods based on data for structurally similar compounds.

Table 1: HPLC-UV Method Performance for Parabens

ParameterTypical ValueReference
Linearity (r²)> 0.999[7]
LOD~0.01 µg/mL[7]
LOQ~0.03 µg/mL[7]
Accuracy (%)97.2 - 100.9[8]
Precision (%RSD)< 7%[7]

Table 2: GC-MS Method Performance for Chlorobenzoic Acids

ParameterTypical ValueReference
Linearity (r²)> 0.99[1]
LOQ1 - 10 ng/g[1]
Accuracy (%)82 - 114[9]
Precision (%RSD)< 18%[1]

Table 3: LC-MS/MS Method Performance for Phenolic Compounds

ParameterTypical ValueReference
Linearity (r²)> 0.99[3]
LOD0.008 - 0.167 mg/L[12]
LOQ0.01 - 0.83 mg/L[12]
Accuracy (%)85.6 - 115[12]
Precision (%RSD)< 15%[12]

Mandatory Visualizations

The following diagrams illustrate the typical experimental workflows for the analysis of a small molecule like this compound in a complex matrix.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Complex Matrix Sample Extraction Extraction (e.g., Sonication) Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC HPLC System Filtration->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data

Caption: General workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Complex Matrix Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Cleanup Clean-up Derivatization->Cleanup GCMS GC-MS System Cleanup->GCMS Data Data Analysis GCMS->Data

Caption: General workflow for GC-MS analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Collection Supernatant Collection Centrifugation->Collection LCMSMS LC-MS/MS System Collection->LCMSMS Quantification Quantification LCMSMS->Quantification

Caption: General workflow for LC-MS/MS analysis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 4-Chloro-3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Disposal

This document provides detailed procedural guidance for the safe and compliant disposal of Methyl 4-chloro-3-hydroxybenzoate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information from the SDS of closely related isomers, including Methyl 3-chloro-4-hydroxybenzoate and Methyl 4-hydroxybenzoate. It is imperative to treat this compound as potentially hazardous and to consult with a certified environmental disposal company for final disposition.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the handling procedures for this chemical.

Personal Protective Equipment (PPE) Summary

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or face shield.Protects against dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin irritation and absorption.[1]
Lab coat or other protective clothing.Minimizes skin contact with the chemical.[1]
Respiratory Protection NIOSH/MSHA-approved respirator.Required if handling generates dust or if working in a poorly ventilated area.

Handling and Storage:

  • Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Do not breathe in dust.

  • Ensure adequate ventilation in the handling and storage areas.

  • Store the chemical in a cool, dry, and well-ventilated location in a tightly sealed container.[1]

  • Wash hands thoroughly after handling the material.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, containers) in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be clearly marked with the chemical name and associated hazards.

  • Storage of Waste:

    • Store the waste container in a secure, designated hazardous waste accumulation area.

    • This area should be away from incompatible materials, such as strong oxidizing agents.

  • Arrange for Professional Disposal:

    • Contact a licensed environmental waste disposal company to arrange for the pickup and disposal of the chemical waste.

    • Provide the disposal company with all available safety information. The final disposal method will be determined by the professionals in accordance with all local, regional, and national regulations.[1][2]

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3]

    • Prevent the spilled material from entering drains or waterways, as related compounds are known to be harmful or toxic to aquatic life.[2][4]

Environmental and Hazard Considerations

Based on data for analogous compounds, this compound should be treated as a substance with potential environmental and health risks.

Hazard Profile of Related Compounds

HazardDescriptionSource Compound
Acute Oral Toxicity Harmful if swallowed.Methyl 3-chloro-4-hydroxybenzoate[5]
Skin Irritation Causes skin irritation.Methyl 3-chloro-4-hydroxybenzoate[5]
Eye Irritation Causes serious eye irritation.Methyl 3-chloro-4-hydroxybenzoate[5]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.Methyl 4-hydroxybenzoate[2][4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect spill Spill Occurs collect->spill Is there a spill? contain_spill Contain and Clean Up Spill (Avoid Dust, Do Not Use Water to Flush) spill->contain_spill Yes store Step 3: Store Container in a Designated Hazardous Waste Area spill->store No contain_spill->collect contact Step 4: Contact a Certified Environmental Disposal Company store->contact end End: Waste Disposed of Safely and Compliantly contact->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Methyl 4-chloro-3-hydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-chloro-3-hydroxybenzoate, with a focus on operational and disposal plans.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the available safety data for the closely related isomer, Methyl 3-chloro-4-hydroxybenzoate (CAS 3964-57-6) , and general principles for handling chlorinated phenolic compounds. It is imperative to treat this compound with a high degree of caution, assuming it shares similar hazardous properties with its isomer.

Hazard Identification and Personal Protective Equipment (PPE)

Methyl 3-chloro-4-hydroxybenzoate is classified as a substance that can cause skin and serious eye irritation.[1][2] Based on this, a comprehensive PPE strategy is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1]To prevent contact with eyes, which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.[1]To prevent skin contact, which can cause irritation.[1][2]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved particle filter respirator is recommended.[1]To avoid inhalation of dust particles which may cause respiratory irritation.[2]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion and contamination.

Operational and Disposal Plans

A systematic approach to handling and waste disposal is crucial for minimizing risks and environmental impact.

Step-by-Step Handling and Storage Procedures
  • Review Safety Data Sheet (SDS): Before commencing any work, it is best practice to review the full SDS for Methyl 3-chloro-4-hydroxybenzoate as a surrogate.

  • Ensure Adequate Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][3]

  • Prevent Contact: Use the recommended PPE to avoid contact with skin and eyes.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4] Store away from strong oxidizing agents.[1]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1]
Waste Disposal Plan

Waste containing this compound should be treated as hazardous chemical waste.

  • Collection: Collect waste material, including contaminated lab supplies (e.g., pipette tips, gloves), in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Dispose of the contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not discard down the sink. Chlorinated phenolic compounds are known environmental pollutants.[5] Advanced oxidation processes or bioremediation may be considered for on-site treatment of liquid waste if feasible and permitted.[6]

Experimental Workflow

The following diagram outlines a safe workflow for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_waste Waste Management Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Collect Waste Collect Waste Weigh Solid->Collect Waste Contaminated items Decontaminate Work Area Decontaminate Work Area Prepare Solution->Decontaminate Work Area Prepare Solution->Collect Waste Contaminated items Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Dispose via EHS Dispose via EHS Collect Waste->Dispose via EHS

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.